molecular formula C11H20BrNO2 B1520501 (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 1002359-91-2

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No.: B1520501
CAS No.: 1002359-91-2
M. Wt: 278.19 g/mol
InChI Key: MGGZYACWICDRRD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C11H20BrNO2 and its molecular weight is 278.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO2/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGZYACWICDRRD-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral heterocyclic building block of significant interest in modern medicinal chemistry and organic synthesis. Its unique structure, featuring a piperidine core, a reactive bromomethyl group, and a tert-butyloxycarbonyl (Boc) protecting group, makes it a versatile intermediate for constructing complex molecular architectures. The specific (R)-stereochemistry is often crucial for achieving desired pharmacological activity and selectivity in drug candidates. This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, tailored for researchers and professionals in drug development.

Core Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a reagent is the cornerstone of its effective application in research and development. This section outlines the key identifiers and physical characteristics of this compound.

Structure and Identifiers

The molecule consists of a piperidine ring protected at the nitrogen atom with a Boc group. The chiral center is at the 3-position, which bears a bromomethyl substituent. This substituent is the primary site of reactivity.

// Define nodes for atoms N1 [label="N", pos="0,0!"]; C_Boc [label="C", pos="-1.2,-0.5!"]; O_Boc1 [label="=O", pos="-1.8,-1.2!"]; O_Boc2 [label="O", pos="-1.8,0.3!"]; C_tert [label="C", pos="-2.8,0.8!"]; C_tert1 [label="CH₃", pos="-3.8,0.2!"]; C_tert2 [label="CH₃", pos="-2.8,1.8!"]; C_tert3 [label="CH₃", pos="-3.5,1.2!"];

C2 [label="CH₂", pos="1.2,0.5!"]; C3 [label="CH", pos="1.5,-0.8!"]; C4 [label="CH₂", pos="0.5,-1.8!"]; C5 [label="CH₂", pos="-0.8,-1.5!"]; C6 [label="CH₂", pos="-1.2,0.3!"]; // Re-positioning for clarity

C_methyl [label="CH₂", pos="2.8,-1.2!"]; Br [label="Br", pos="3.8,-0.5!"]; H_chiral [label="(R)", style=filled, fillcolor="#F1F3F4", pos="1.8, -1.5!"];

// Define bonds edge [len=1.0]; N1 -- C_Boc; C_Boc -- O_Boc1; C_Boc -- O_Boc2; O_Boc2 -- C_tert; C_tert -- C_tert1; C_tert -- C_tert2; C_tert -- C_tert3;

N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; // Completing the ring C3 -- C_methyl; C_methyl -- Br; } dend

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

Identifier Value Source
IUPAC Name tert-butyl (3R)-3-(bromomethyl)piperidine-1-carboxylate N/A
CAS Number 170098-93-0 N/A
Molecular Formula C₁₁H₂₀BrNO₂ [1]
Molecular Weight 278.19 g/mol [1]
InChI Key RROJDRJBBIDJIZ-SCSAIBSYSA-N N/A

| SMILES | C--INVALID-LINK--Br | N/A |

Physicochemical Data

The physical properties dictate the necessary conditions for handling, storage, and reaction setup.

Table 2: Physicochemical Properties

Property Value Source
Appearance Off-white to light yellow solid/powder [1]
Melting Point 46.0 to 50.0 °C
Boiling Point 318.3 ± 15.0 °C (Predicted) [1]
Density 1.270 ± 0.06 g/cm³ (Predicted) [1]

| Storage | 2-8°C, sealed in a dry place |[1][2] |

Reactivity Profile and Mechanistic Insights

The synthetic utility of this compound is governed by the interplay between the electrophilic bromomethyl group and the sterically demanding Boc-protecting group.

The Electrophilic Center: The Bromomethyl Group

The primary locus of reactivity is the carbon atom bonded to the bromine. Bromine is an excellent leaving group, making the bromomethyl moiety highly susceptible to nucleophilic attack. This functionality is ideal for bimolecular nucleophilic substitution (Sₙ2) reactions .

  • Causality: The electron-withdrawing nature of the bromine atom polarizes the C-Br bond, rendering the carbon atom electron-deficient and thus, a prime target for nucleophiles. The primary nature of this carbon minimizes steric hindrance, further favoring an Sₙ2 pathway over Sₙ1, which would be disfavored due to the instability of a primary carbocation.

The Guardian: The Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group serves two critical functions:

  • Deactivation of the Piperidine Nitrogen: It converts the basic and nucleophilic secondary amine of the piperidine ring into a non-nucleophilic carbamate. This prevents self-reaction or unwanted side reactions where the piperidine nitrogen could act as a nucleophile.

  • Solubility Enhancement: The bulky and lipophilic tert-butyl group increases the compound's solubility in common organic solvents, facilitating its use in a wide range of reaction media.

The Boc group is stable under a variety of conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to liberate the free amine for subsequent functionalization.

Reactivity

Key Applications in Drug Discovery and Synthesis

This chiral building block is a valuable precursor for synthesizing a range of biologically active molecules. Its incorporation introduces a defined stereocenter and a piperidine scaffold, a common motif in many approved drugs due to its favorable pharmacokinetic properties.

  • Synthesis of Enzyme Inhibitors: Derivatives have been investigated as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are implicated in pain and neuroinflammation.[3] The piperidine ring acts as a scaffold to correctly orient pharmacophoric elements within the enzyme's active site.

  • Construction of Heterocyclic Systems: It serves as an essential intermediate for creating more complex heterocyclic compounds through alkylation of other nitrogen, oxygen, or sulfur-containing rings.[4]

  • Scaffold for CNS-Active Agents: The piperidine moiety is a well-established scaffold in drugs targeting the central nervous system (CNS). This reagent provides a chiral entry point for developing novel CNS drug candidates.[3]

Experimental Protocols: A Self-Validating System

The following protocols are presented to be self-validating, meaning that successful execution relies on understanding the causality behind each step.

Representative Synthesis

The synthesis of this compound typically starts from a commercially available chiral precursor, such as (R)-piperidin-3-ylmethanol.

Protocol 1: Synthesis via Bromination of the Corresponding Alcohol

  • Step 1: Boc Protection of (R)-Piperidin-3-ylmethanol.

    • Procedure: Dissolve (R)-piperidin-3-ylmethanol (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base such as triethylamine (TEA, 1.2 eq). Stir at room temperature for 4-6 hours.

    • Causality: The Boc₂O is the electrophilic source of the Boc group. The base is required to neutralize the acid byproduct and to deprotonate the starting amine, increasing its nucleophilicity.

    • Validation: Monitor reaction completion by Thin Layer Chromatography (TLC). The product, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, will have a higher Rf value than the starting material.

  • Step 2: Bromination of the Alcohol.

    • Procedure: Dissolve the alcohol from Step 1 (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) and cool to 0°C. Add triphenylphosphine (PPh₃, 1.2 eq) followed by slow, portion-wise addition of carbon tetrabromide (CBr₄, 1.2 eq). Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: This is an Appel reaction. The PPh₃ and CBr₄ react in situ to form a phosphonium bromide species, which activates the primary alcohol. The bromide ion then displaces the activated hydroxyl group via an Sₙ2 reaction to yield the desired product. Cooling to 0°C controls the initial exothermic reaction.

    • Validation: Monitor by TLC or LC-MS. The final product is less polar than the starting alcohol. Purify via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Example Application: N-Alkylation of an Indole

This protocol demonstrates the use of the title compound as an alkylating agent.

Protocol 2: Synthesis of (R)-tert-butyl 3-((1H-indol-1-yl)methyl)piperidine-1-carboxylate

  • Step 1: Deprotonation of Indole.

    • Procedure: Dissolve indole (1.0 eq) in anhydrous dimethylformamide (DMF). Add a strong base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0°C. Stir for 30 minutes at this temperature.

    • Causality: NaH is a non-nucleophilic strong base that irreversibly deprotonates the indole nitrogen to form the highly nucleophilic indolide anion.

    • Validation: Evolution of hydrogen gas will be observed. The solution should become homogeneous.

  • Step 2: Alkylation.

    • Procedure: To the solution from Step 1, add a solution of this compound (1.05 eq) in DMF dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 8-12 hours.

    • Causality: The indolide anion acts as the nucleophile, attacking the electrophilic bromomethyl carbon in an Sₙ2 fashion, displacing the bromide ion.

    • Validation: Quench the reaction carefully by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate. Purify by column chromatography and confirm the structure by spectroscopic methods.

Safety and Handling

Proper handling is essential due to the compound's reactivity and potential hazards.

Table 3: GHS Hazard Information

Hazard Class Code Description Source
Acute Toxicity, Oral H302 Harmful if swallowed [5]
Skin Corrosion/Irritation H315 Causes skin irritation [5]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation |[6][7] |

SafetyWorkflow

Precautions for Safe Handling:

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[6][8]

  • First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[6]

  • First Aid (IF SWALLOWED): Rinse mouth. Immediately call a POISON CENTER or doctor.[6]

References

A Comprehensive Technical Guide to the Synthesis of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Medicinal Chemistry

The piperidine moiety is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged structure in drug design. Specifically, chiral 3-substituted piperidines are crucial building blocks for synthesizing complex molecules with high stereospecificity, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a key chiral intermediate, with the bromomethyl group serving as a versatile handle for introducing a variety of functional groups through nucleophilic substitution. This guide provides an in-depth exploration of a reliable and efficient synthetic route to this important compound, intended for researchers, scientists, and professionals in drug development.

Retrosynthetic Analysis: A Strategic Approach

A logical retrosynthetic analysis of the target molecule, this compound, points to a two-stage synthetic strategy. The primary disconnection is at the carbon-bromine bond, leading back to the corresponding chiral alcohol, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate. This precursor can be obtained through the enantioselective reduction of the prochiral ketone, tert-butyl 3-oxopiperidine-1-carboxylate.

G target This compound alcohol (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate target->alcohol Bromination ketone tert-butyl 3-oxopiperidine-1-carboxylate alcohol->ketone Asymmetric Reduction

Caption: Retrosynthetic pathway for the target molecule.

This guide will focus on a robust and well-documented pathway: the Corey-Bakshi-Shibata (CBS) reduction for the asymmetric synthesis of the chiral alcohol, followed by the Appel reaction for the subsequent bromination.

Part 1: Synthesis of the Chiral Precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

The cornerstone of this synthesis is the establishment of the desired stereocenter. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely utilized method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols, often with high enantiomeric excess.[2][3][4][5][6]

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst in conjunction with a borane source, typically borane-tetrahydrofuran (BH3•THF) or borane dimethyl sulfide (BMS).[5] The enantioselectivity of the reaction is dictated by the chiral environment created by the catalyst.

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane as a hydride donor and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[3][5] The ketone substrate then coordinates to this Lewis acidic boron in a sterically controlled manner, favoring the presentation of one of the ketone's enantiotopic faces to the activated hydride for reduction. This directed hydride transfer results in the formation of the desired chiral alcohol with high enantioselectivity.[5]

G cluster_0 CBS Reduction Mechanism ketone tert-butyl 3-oxopiperidine-1-carboxylate intermediate Ketone-Catalyst-Borane Complex ketone->intermediate Coordination catalyst (R)-CBS Catalyst + BH3 catalyst->intermediate product (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate intermediate->product Hydride Transfer

Caption: Simplified mechanism of the CBS reduction.

Experimental Protocol: CBS Reduction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
tert-butyl 3-oxopiperidine-1-carboxylate199.2510.01.0
(R)-(-)-2-Methyl-CBS-oxazaborolidine (1M in toluene)-1.00.1
Borane dimethyl sulfide complex (BMS)75.9712.01.2
Anhydrous Tetrahydrofuran (THF)---
Methanol32.04--
1 M Hydrochloric Acid (HCl)---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Magnesium Sulfate (MgSO4)120.37--

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tert-butyl 3-oxopiperidine-1-carboxylate (10.0 mmol).

  • Dissolve the ketone in anhydrous THF (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the (R)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 mmol, 1.0 mL of 1M solution in toluene) via syringe.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add the borane dimethyl sulfide complex (12.0 mmol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add 1 M HCl (20 mL) and stir for another 30 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.[7][8]

Part 2: Bromination of the Chiral Alcohol

The conversion of the primary alcohol to the corresponding bromide is a critical step. The Appel reaction is an excellent choice for this transformation as it proceeds under mild, neutral conditions, which helps to preserve the acid-labile Boc protecting group and the stereochemical integrity of the chiral center.[9][10][11][12]

The Appel Reaction: Mechanism and Advantages

The Appel reaction utilizes triphenylphosphine (PPh3) and a carbon tetrahalide, in this case, carbon tetrabromide (CBr4), to convert an alcohol to an alkyl halide.[9][10] The reaction is driven by the formation of the highly stable triphenylphosphine oxide (Ph3P=O) byproduct.[12]

The mechanism begins with the reaction of triphenylphosphine with carbon tetrabromide to form a phosphonium salt. The alcohol then acts as a nucleophile, attacking the phosphonium ion to form an alkoxyphosphonium intermediate. The bromide ion, generated in the initial step, then displaces the triphenylphosphine oxide in an SN2 fashion, resulting in the desired alkyl bromide with inversion of configuration at the reacting carbon.[11][12] For a primary alcohol, such as in our substrate, the stereochemical inversion is not a factor at the carbinol carbon itself, but the mildness of the reaction ensures the integrity of the adjacent stereocenter.

G cluster_1 Appel Reaction Mechanism alcohol (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate intermediate Alkoxyphosphonium Intermediate alcohol->intermediate reagents PPh3 + CBr4 reagents->intermediate product (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate intermediate->product SN2 attack by Br- byproduct Ph3P=O intermediate->byproduct

Caption: Simplified mechanism of the Appel reaction.

Experimental Protocol: Appel Reaction

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Equivalents
(R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate215.295.01.0
Triphenylphosphine (PPh3)262.297.51.5
Carbon Tetrabromide (CBr4)331.637.51.5
Anhydrous Dichloromethane (DCM)---
Saturated Sodium Bicarbonate Solution---
Brine---
Anhydrous Sodium Sulfate (Na2SO4)142.04--

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (5.0 mmol) and triphenylphosphine (7.5 mmol) in anhydrous dichloromethane (50 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve carbon tetrabromide (7.5 mmol) in anhydrous dichloromethane (20 mL).

  • Add the CBr4 solution dropwise to the reaction mixture over 20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.[13]

  • Upon completion, quench the reaction with the addition of water (30 mL).

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will contain triphenylphosphine oxide. To remove this, triturate the crude residue with a minimal amount of cold diethyl ether or a mixture of diethyl ether and hexanes. The triphenylphosphine oxide will precipitate and can be removed by filtration.

  • Concentrate the filtrate and purify the resulting oil by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Alternative Bromination Method: The Mitsunobu Reaction

The Mitsunobu reaction is another powerful tool for converting alcohols to a variety of functional groups, including bromides, with inversion of stereochemistry.[14][15][16][17] It typically involves an alcohol, a nucleophile (in this case, a bromide source), triphenylphosphine, and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[16] While effective, the Mitsunobu reaction requires careful handling of the azodicarboxylate reagents, which can be hazardous.[18] Additionally, the purification can be challenging due to the formation of triphenylphosphine oxide and the reduced azodicarboxylate byproduct. For the synthesis of this compound, the Appel reaction is often preferred for its operational simplicity and easier purification.

Conclusion

The synthetic route detailed in this guide, employing a Corey-Bakshi-Shibata reduction followed by an Appel reaction, represents a robust and efficient method for the preparation of this compound. The use of the CBS reduction ensures high enantioselectivity in the formation of the chiral alcohol precursor, while the Appel reaction provides a mild and effective means of bromination without compromising the integrity of the molecule. This guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable chiral building block for applications in drug discovery and development.

References

Spectroscopic Characterization of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex molecular architectures necessitates a thorough understanding of its structural and chemical properties. This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The analysis presented herein is grounded in fundamental spectroscopic principles and supported by comparative data from analogous structures, offering a robust framework for the identification and characterization of this important synthetic intermediate. This guide also includes detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data.

Introduction

The precise characterization of synthetic intermediates is a cornerstone of modern drug discovery and development. This compound, featuring a chiral center and a reactive bromomethyl group, is a versatile synthon for introducing the piperidine scaffold into a wide array of biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group provides a stable and readily cleavable handle for multi-step synthetic sequences. Accurate and unambiguous confirmation of the structure and purity of this compound is paramount to ensure the fidelity of subsequent chemical transformations.

This guide serves as a detailed reference for the spectroscopic properties of this compound. By examining its NMR, IR, and MS data, researchers can confidently verify its identity and purity, troubleshoot synthetic challenges, and gain deeper insights into its chemical behavior. The spectroscopic data for the (S)-enantiomer, (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate (CAS 158406-99-6), is identical to the (R)-enantiomer and is used as a reference for this guide.[1][2][3]

Molecular Structure and Properties

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data.

Figure 1: 2D representation of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
CAS Number 158406-99-6 ((S)-enantiomer)[1]
Appearance White to off-white solid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the presence of the Boc group, rotational isomers (rotamers) may be observed, leading to a broadening or duplication of some signals in the NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons and their connectivity. The chemical shifts are influenced by the electron-withdrawing effects of the nitrogen, oxygen, and bromine atoms.

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~3.9 - 4.1m2HH-6 (axial & equatorial)Protons on the carbon adjacent to the nitrogen are deshielded.
~3.4 - 3.6m2H-CH₂BrProtons on the carbon bearing the bromine are significantly deshielded.
~2.8 - 3.0m1HH-3The proton on the chiral center.
~2.6 - 2.8m2HH-2 (axial & equatorial)Protons on the carbon adjacent to the nitrogen.
~1.8 - 2.0m1HH-5 (axial)Piperidine ring protons.
~1.6 - 1.8m2HH-4 (axial & equatorial)Piperidine ring protons.
~1.4 - 1.6m1HH-5 (equatorial)Piperidine ring protons.
1.46s9H-C(CH₃)₃The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.
¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentRationale and Comparative Insights
~154.7C=O (Boc)The carbonyl carbon of the carbamate is found in this characteristic region.
~79.5-C (CH₃)₃ (Boc)The quaternary carbon of the tert-butyl group.
~46.5C-2Carbon adjacent to the nitrogen.
~44.5C-6Carbon adjacent to the nitrogen.
~38.0C-3The chiral carbon, shifted downfield by the bromomethyl group.
~35.0-C H₂BrThe carbon bearing the bromine atom is significantly deshielded.
~28.4-C(C H₃)₃ (Boc)The three equivalent methyl carbons of the tert-butyl group.
~28.0C-4Piperidine ring carbon.
~24.5C-5Piperidine ring carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 4: Predicted IR Absorption Bands

Frequency (cm⁻¹)IntensityAssignmentFunctional Group
~2975, 2860StrongC-H stretchAliphatic (piperidine and Boc)
~1690StrongC=O stretchCarbamate carbonyl
~1420MediumC-H bendCH₂ scissoring
~1365MediumC-H bendtert-butyl umbrella mode
~1250, 1160StrongC-O stretchCarbamate
~650 - 750Medium-WeakC-Br stretchAlkyl bromide

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule or adducts.

Table 5: Predicted Mass Spectrometry Data (ESI-MS)

m/zIonRationale for Formation
278.07, 280.07[M+H]⁺Protonated molecular ion. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da.
300.05, 302.05[M+Na]⁺Sodium adduct of the molecular ion. The bromine isotopic pattern will be observed.
222.11[M+H - C₄H₈]⁺Loss of isobutylene from the Boc group.
178.08[M+H - Boc]⁺Loss of the entire Boc group.

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent on proper sample preparation and instrument operation.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of the compound. prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep1->prep2 prep3 Filter the solution into a clean NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Tune and shim the instrument. acq1->acq2 acq3 Acquire ¹H, ¹³C, and other desired spectra. acq2->acq3 proc1 Apply Fourier transform. acq3->proc1 proc2 Phase and baseline correct the spectra. proc1->proc2 proc3 Calibrate the chemical shift scale (e.g., to residual solvent peak). proc2->proc3

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Keystone Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The piperidine scaffold is a dominant structural motif in medicinal chemistry, renowned for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2][3][4] The precise control of stereochemistry is paramount in modern drug discovery, as different enantiomers of a chiral molecule can exhibit widely varying biological activities, efficacies, and safety profiles.[5][6][7] This technical guide delves into the role of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a specialized chiral building block, in the synthesis of advanced therapeutics. We will explore its chemical reactivity, focusing on the mechanistic principles that make it a versatile electrophile for constructing complex molecular architectures. Furthermore, this guide will provide detailed experimental protocols and showcase its application in the synthesis of clinically relevant compounds, underscoring its strategic importance for researchers, scientists, and drug development professionals.

Part 1: The Strategic Importance of the Piperidine Scaffold in Medicinal Chemistry

The six-membered nitrogen-containing heterocycle known as piperidine is a privileged structure in drug design.[2][3] Its prevalence in numerous FDA-approved drugs is a testament to its utility. The inclusion of a piperidine ring can modulate key properties of a drug molecule, including:

  • Physicochemical Properties: The nitrogen atom of the piperidine ring is typically basic (pKa ~11.2), allowing for the formation of water-soluble salts, which is crucial for drug formulation and administration. The ring's saturated, three-dimensional nature can also disrupt planarity, often improving solubility and reducing toxicity.[8]

  • Pharmacokinetic Profile: The piperidine scaffold can enhance metabolic stability, improve membrane permeability, and positively influence the overall absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[1][3]

  • Biological Activity and Selectivity: The defined three-dimensional shape of substituted piperidines allows for precise interactions with biological targets, leading to enhanced potency and selectivity.[1][2]

The importance of chirality cannot be overstated. Biological systems, being inherently chiral, often interact differently with each enantiomer of a drug.[6] Utilizing an enantiomerically pure building block like this compound ensures that the final drug molecule has the correct stereochemistry for optimal target engagement, thereby maximizing therapeutic benefit and minimizing potential off-target effects.[5][7][9]

Part 2: Synthesis and Characterization

This compound is typically synthesized from a readily available chiral starting material, such as (R)-3-(hydroxymethyl)piperidine. The synthesis involves two key transformations: protection of the piperidine nitrogen and conversion of the primary alcohol to a bromide.

Synthetic Workflow Diagram

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Bromination Start (R)-3-(Hydroxymethyl)piperidine Reagent1 Di-tert-butyl dicarbonate (Boc)₂O Base (e.g., Et₃N) Solvent (e.g., DCM) Start->Reagent1 Intermediate (R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate Reagent1->Intermediate Reagent2 Phosphorus tribromide (PBr₃) or CBr₄, PPh₃ Solvent (e.g., DCM) Intermediate->Reagent2 Product (R)-tert-butyl 3-(bromomethyl) piperidine-1-carboxylate Reagent2->Product

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate literature review

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Application

Introduction: The Significance of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and pharmaceuticals.[1][2] Its three-dimensional structure allows for precise spatial orientation of substituents, enabling complex and specific interactions with biological targets.[2] Within this class, chiral piperidines are of paramount importance, as the stereochemistry of a drug molecule can profoundly influence its efficacy, safety, and pharmacokinetic properties.

This guide focuses on This compound , a highly valuable chiral building block for drug discovery and development. Its structure combines three key features:

  • A piperidine core, providing a versatile 3D framework.

  • A tert-butoxycarbonyl (Boc) protecting group on the nitrogen, which neutralizes its basicity and allows for controlled reactions at other positions.[3][4]

  • A reactive bromomethyl group at the chiral C3 position, which serves as an electrophilic handle for introducing the piperidine moiety into larger molecules via nucleophilic substitution.

This document serves as a technical resource for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, reactivity, and strategic applications of this essential chemical intermediate.

Strategic Synthesis: From Chiral Alcohol to Functionalized Building Block

The most direct and reliable synthetic route to this compound begins with the corresponding chiral alcohol, (R)-piperidin-3-yl)methanol. The synthesis is conceptually a two-step process involving nitrogen protection followed by hydroxyl-to-bromide conversion.

Pillar 1: The Rationale for N-Boc Protection

The secondary amine of the piperidine ring is both nucleophilic and basic, which would interfere with the subsequent bromination step. Therefore, protection is mandatory. The tert-butoxycarbonyl (Boc) group is the protector of choice for several reasons:

  • Stability: It is robust and stable under a wide range of reaction conditions, including nucleophilic and mildly electrophilic environments, ensuring it remains intact during the bromination of the alcohol.[5]

  • Ease of Introduction: It is readily installed using di-tert-butyl dicarbonate ((Boc)₂O), a common and efficient reagent.[6][7]

  • Orthogonality: The Boc group is cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA), which are orthogonal to the conditions used to cleave many other common protecting groups, allowing for selective deprotection strategies in multi-step syntheses.[3][4]

The mechanism involves the nucleophilic attack of the piperidine nitrogen onto one of the carbonyl carbons of (Boc)₂O, leading to the formation of the protected carbamate.[7]

Pillar 2: The Conversion of Alcohol to Alkyl Bromide

With the nitrogen secured, the primary alcohol at the C3 position is converted into a good leaving group to facilitate its displacement by a bromide ion. A direct reaction with hydrobromic acid (HBr) is generally avoided as the strong acidic conditions could prematurely cleave the Boc group.[8]

A more controlled and widely adopted strategy is the Appel reaction or a variation thereof. This involves reacting the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).[8] The causality behind this choice is the in situ formation of a phosphonium intermediate, which transforms the hydroxyl group into an excellent leaving group, readily displaced by bromide in a classic Sₙ2 reaction. This method proceeds under mild, neutral conditions, preserving the integrity of the acid-sensitive Boc group.

Synthetic Workflow Diagram

Synthetic_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Bromination Start (R)-piperidin-3-yl)methanol Intermediate (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate Start->Intermediate (Boc)₂O, Solvent (e.g., THF, DCM) FinalProduct This compound Intermediate->FinalProduct CBr₄, PPh₃, Solvent (e.g., DCM)

Caption: Two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

The following protocol represents a standard, reliable method for laboratory-scale synthesis.

Step 1: Synthesis of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • To a stirred solution of (R)-piperidin-3-yl)methanol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected intermediate as a clear oil or white solid.

Step 2: Synthesis of this compound

  • Dissolve the product from Step 1 (1.0 eq) and carbon tetrabromide (CBr₄, 1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triphenylphosphine (PPh₃, 1.2 eq) portion-wise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the final product.

Spectroscopic Characterization and Data

Confirming the identity and purity of the final compound is critical. The following table summarizes the expected spectroscopic data.

Technique Parameter Expected Chemical Shift / Value Rationale
¹H NMR Boc Group (9H)~1.46 ppm (singlet)Protons of the three equivalent methyl groups on the tert-butyl moiety.[9]
Piperidine Ring (9H)1.20 - 4.10 ppm (complex multiplets)Diastereotopic protons on the saturated ring, with significant overlap.
Bromomethyl CH₂Br (2H)~3.40 - 3.60 ppm (multiplet)Protons adjacent to the electronegative bromine atom are deshielded.[10]
¹³C NMR Boc -C(CH₃)₃~28.5 ppmMethyl carbons of the Boc group.[11][12]
Boc -C(CH₃)₃~79.5 ppmQuaternary carbon of the Boc group.[11]
Piperidine Carbons~25 - 50 ppmCarbons of the saturated heterocyclic ring.
Bromomethyl CH₂Br~35 - 40 ppmCarbon atom directly attached to bromine.
Carbonyl C=O~155.0 ppmCarbonyl carbon of the carbamate.[11]
Mass Spec (ESI-MS) [M+H]⁺~278.0/280.0Corresponds to the protonated molecule. The two peaks of nearly equal intensity are characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Note: Exact chemical shifts can vary depending on the solvent and instrument used. The data for the (S)-enantiomer are also available for comparison.[13]

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its predictable reactivity as an electrophile. The C-Br bond is polarized, making the methylene carbon susceptible to nucleophilic attack.

Core Reactivity: A Versatile Electrophile

This building block is an excellent substrate for Sₙ2 reactions. It readily reacts with a wide range of nucleophiles, including:

  • Amines (Primary and Secondary): To form substituted aminomethylpiperidines.

  • Alcohols and Phenols: To form ether linkages.

  • Thiols: To form thioether linkages.

  • Carboxylates: To form ester linkages.

This versatility allows for the covalent attachment of the chiral piperidine scaffold to diverse molecular frameworks, a common strategy in the construction of complex drug candidates.[14]

General Synthetic Application Workflow

Application_Workflow BuildingBlock This compound CoupledProduct Boc-Protected Coupled Product BuildingBlock->CoupledProduct Nucleophile Nucleophile (Nu-H) (e.g., R-NH₂, R-OH, R-SH) Nucleophile->CoupledProduct Sₙ2 Reaction, Base FinalProduct Final Target Molecule (with free piperidine amine) CoupledProduct->FinalProduct Boc Deprotection (e.g., TFA or HCl)

Caption: General workflow for using the building block.

The Crucial Deprotection Step

After the piperidine moiety has been incorporated, the final step is often the removal of the Boc group to unmask the secondary amine. This is typically achieved under strong acidic conditions, such as treatment with trifluoroacetic acid (TFA) in DCM or with HCl in a solvent like dioxane or methanol.[3][4] The liberated secondary amine is often critical for the biological activity of the final molecule, as it can be protonated at physiological pH to form a salt, enhancing solubility or enabling a key ionic interaction with the target protein.

Case Studies: Application in Medicinal Chemistry

The (R)-3-substituted piperidine motif is a key component in various biologically active agents.

  • γ-Secretase Modulators: Heterocyclic building blocks like (R)-tert-Butyl 3-aminopiperidine-1-carboxylate, a close analogue, are used to synthesize γ-secretase modulators. These compounds are investigated for their potential to lower the production of amyloid-beta (Aβ42) peptides, a hallmark of Alzheimer's disease.[15] The bromomethyl derivative provides a direct route to C-alkylated analogues in this class.

  • Enzyme Inhibitors: Derivatives of substituted piperidines have been developed as selective inhibitors for enzymes like fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), which are involved in pain and neuroinflammation pathways.[10] The chiral piperidine scaffold helps position key functional groups for optimal binding in the enzyme's active site.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential.

  • Hazards: this compound is classified as harmful if swallowed (H302) and causes serious eye irritation (H319).[16][17] It may also cause skin irritation.

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10]

  • Storage: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place, preferably at temperatures below 15°C.[10][17] It is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from air and moisture.[17]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its robust and predictable synthesis, combined with its versatile reactivity as an electrophile, makes it an indispensable building block in modern medicinal chemistry. By enabling the introduction of the valuable (R)-3-methylpiperidine scaffold, it provides researchers with a reliable pathway to novel therapeutics with precisely engineered three-dimensional structures. This guide provides the foundational knowledge for its effective synthesis, characterization, and application in the pursuit of new and improved medicines.

References

A Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Chiral Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral synthetic intermediate of significant interest in medicinal chemistry and pharmaceutical development. As a bifunctional molecule, it incorporates a reactive bromomethyl group and a Boc-protected piperidine ring, a common scaffold in numerous bioactive compounds. The specific (R)-enantiomer is crucial for creating stereochemically defined molecules, which is paramount for achieving desired pharmacological activity and minimizing off-target effects. This guide provides a comprehensive overview of its chemical identity, safety data, synthesis, and applications, serving as a technical resource for professionals in the field.

While a specific CAS number for the (R)-enantiomer has not been definitively identified in public databases, the racemic mixture and the (S)-enantiomer are well-documented. For the purpose of this guide, we will refer to the data available for the racemate and the closely related (S)-enantiomer, with the understanding that the physicochemical properties of the (R)-enantiomer will be identical to its (S)-counterpart, and the safety profile is expected to be very similar to the racemate.

Chemical Identity and Properties

The structural features of this compound make it a versatile reagent in organic synthesis. The Boc-protecting group ensures the stability of the piperidine nitrogen, allowing for selective reactions at the bromomethyl moiety.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms (R)-1-Boc-3-(bromomethyl)piperidineN/A
CAS Number Not explicitly found for (R)-isomer. Racemate: 193629-39-9. (S)-isomer: 158406-99-6.[1]
Molecular Formula C₁₁H₂₀BrNO₂[1]
Molecular Weight 278.19 g/mol [1]
Appearance Expected to be a solid
Solubility Soluble in organic solvents like ethanol and methanol.[2]

Safety and Handling

As a brominated organic compound, this compound requires careful handling in a laboratory setting. The following safety information is derived from the safety data sheet (SDS) of the racemic mixture.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.

  • First Aid:

    • If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

    • If on skin: Wash with plenty of water.

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • If inhaled: Remove person to fresh air and keep comfortable for breathing.

Synthesis and Mechanistic Insights

The synthesis of enantiomerically pure this compound is a key challenge. A common and logical synthetic pathway involves the conversion of a readily available chiral precursor, such as (R)-N-Boc-3-aminopiperidine. The synthesis of this precursor itself is a critical step, often starting from prochiral ketones or utilizing chiral pool starting materials like L-glutamic acid.[3]

A plausible synthetic route from (R)-N-Boc-3-hydroxymethylpiperidine would involve a two-step process:

  • Activation of the Hydroxyl Group: The primary alcohol is first converted into a good leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base like triethylamine or pyridine. This step proceeds via a standard nucleophilic attack of the alcohol on the sulfonyl chloride.

  • Nucleophilic Substitution with Bromide: The resulting tosylate or mesylate then undergoes an SN2 reaction with a bromide source, such as lithium bromide or sodium bromide, in a suitable polar aprotic solvent like acetone or DMF. This reaction inverts the stereocenter if the starting material was chiral at the carbon bearing the hydroxyl group, however, in this case, the stereocenter is adjacent to the reaction center and its configuration is retained.

Synthesis_Pathway A (R)-N-Boc-3-hydroxymethylpiperidine B Activation of OH group (e.g., TsCl, base) A->B Step 1 C (R)-N-Boc-3-(tosyloxymethyl)piperidine B->C D Nucleophilic Substitution (e.g., LiBr, DMF) C->D Step 2 E This compound D->E

Caption: Plausible synthetic pathway to the target compound.

Applications in Drug Development

Chiral piperidine scaffolds are prevalent in a vast array of pharmaceuticals.[4][5] The introduction of a specific stereocenter can significantly enhance biological activity, improve selectivity for the target receptor, and optimize pharmacokinetic properties.[4] this compound serves as a valuable building block for introducing this chiral motif.

The reactive bromomethyl group allows for facile alkylation of various nucleophiles, such as amines, phenols, and thiols, to construct more complex molecular architectures. This makes it a key intermediate in the synthesis of drug candidates for a range of therapeutic areas. For instance, the closely related precursor, (R)-N-Boc-3-aminopiperidine, is a crucial intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors like alogliptin and linagliptin, which are used for the treatment of type 2 diabetes.[3][6]

Experimental Protocol: Alkylation of a Phenolic Nucleophile

This protocol provides a general methodology for the utilization of this compound in a typical alkylation reaction.

Materials:

  • This compound

  • A substituted phenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of the substituted phenol (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Work-up cluster_purification Purification A Dissolve phenol in DMF B Add K₂CO₃ A->B C Stir for 15 min B->C D Add (R)-T-butyl 3-(bromomethyl)piperidine-1-carboxylate C->D E Heat to 60-80 °C D->E F Monitor by TLC E->F G Cool and quench with water F->G H Extract with Ethyl Acetate G->H I Wash with water and brine H->I J Dry and concentrate I->J K Column Chromatography J->K L Pure Product K->L

Caption: General workflow for a phenolic alkylation reaction.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, stereochemically defined molecules in drug discovery. Its careful handling is essential due to its hazardous properties. While the direct synthesis of this specific enantiomer requires careful chiral control, its utility in constructing novel pharmaceutical agents is significant. This guide provides a foundational understanding for researchers and scientists working with this important class of chemical intermediates.

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Technical Guide to its Emergence and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a chiral piperidine derivative, has emerged as a critical building block in modern medicinal chemistry. Its significance is intrinsically linked to the development of high-value therapeutics, most notably the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This guide provides an in-depth exploration of the compound's history, not as a singular discovery, but as an integral component born from the pursuit of complex drug candidates. We will dissect the evolution of its synthesis, from foundational, logic-driven transformations to the advanced, highly efficient catalytic methods that represent the cutting edge of chemical manufacturing. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital synthetic intermediate.

Introduction: The Privileged Piperidine Scaffold

The piperidine ring is a ubiquitous and privileged scaffold in pharmaceutical science.[1] Its three-dimensional structure and ability to engage in key binding interactions have made it a cornerstone of countless approved drugs.[1] Achieving stereochemical control, particularly at the C3 position, is a formidable challenge that, when overcome, unlocks access to a vast chemical space for developing potent and selective therapeutics. The journey to synthesize enantiomerically pure 3-substituted piperidines like this compound is a story of increasing chemical sophistication, driven by the relentless demands of drug discovery.

A History Forged in Drug Development: The Niraparib Nexus

The history of this compound is not one of isolated academic discovery but of industrial necessity. Its genesis is directly tied to the development of the PARP inhibitor Niraparib (MK-4827) by Merck.[2] PARP inhibitors represent a targeted therapy for cancers with specific DNA repair deficiencies, such as those with BRCA-1 and -2 mutations.[2]

The core structure of Niraparib features a chiral (S)-3-arylpiperidine moiety.[2][3] A logical retrosynthetic analysis reveals that a key step in its construction is the alkylation of a suitable nucleophile with an electrophilic, enantiopure piperidine building block. This compound emerged as an ideal candidate for this role. The Boc-protecting group offers stability and facilitates purification, while the bromomethyl group provides a reactive handle for forming the crucial carbon-carbon bond, and the (R)-stereocenter dictates the final, biologically active (S)-configuration of the drug's piperidine ring after inversion of stereochemistry during the coupling reaction or subsequent steps.

The initial syntheses developed during the Niraparib campaign, while effective, often relied on classical resolution or less efficient methods, paving the way for the development of more advanced and scalable routes.[2][4]

The Evolution of Synthesis

The synthesis of this key intermediate can be understood through a multi-generational lens: a foundational, precursor-based approach and the subsequent development of highly advanced, asymmetric methods to construct the chiral core itself.

Retrosynthetic Analysis

A retrosynthetic breakdown highlights the strategic importance of the title compound. The primary disconnection points to its precursor, the corresponding chiral alcohol, which can be accessed through various asymmetric synthesis or resolution strategies.

G Niraparib Niraparib Core ((S)-3-arylpiperidine) Intermediate (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate Niraparib->Intermediate Alkylation Precursor (R)-Tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (Chiral Alcohol) Intermediate->Precursor Bromination Core_Synthesis Asymmetric Synthesis of Chiral Piperidine Core Precursor->Core_Synthesis Enantioselective Synthesis

Caption: Retrosynthetic pathway for the Niraparib core.

Foundational Synthesis: Bromination of the Chiral Alcohol

The most direct and historically relevant method for preparing the title compound involves the bromination of its readily available precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS 140695-85-8).[5] This transformation is a standard procedure in organic synthesis, prized for its reliability.

Causality of Experimental Choices:

  • Starting Material: The use of the enantiopure alcohol is the most straightforward way to ensure the final product has the correct stereochemistry.

  • Protecting Group: The tert-butyloxycarbonyl (Boc) group is chosen for its stability under the reaction conditions required for bromination and its ease of removal under acidic conditions later in the drug synthesis pathway.[6]

  • Brominating Agent: A common choice is phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃). These reagents are highly effective for converting primary alcohols to the corresponding bromides with minimal side reactions. The CBr₄/PPh₃ system (Appel reaction) is often preferred for its milder conditions.

  • To a stirred solution of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under an inert nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound as the final product.

Advanced Strategies: Asymmetric Synthesis of the Piperidine Core

While the foundational route is effective, its reliance on a pre-existing chiral starting material shifts the challenge to the synthesis of the alcohol itself. Modern organic chemistry has addressed this head-on, developing innovative methods to construct the chiral 3-substituted piperidine core from simple, achiral precursors. These methods represent a significant leap in efficiency and scalability.

This strategy utilizes a combination of chemical and biological catalysts to transform simple pyridine derivatives into chiral piperidines. A key development involves a one-pot amine oxidase/ene imine reductase cascade that converts N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines with high enantiomeric excess. This approach has been successfully applied to generate key intermediates for Niraparib synthesis.

G cluster_0 Chemo-Enzymatic Cascade Pyridine Activated Pyridine THP Tetrahydropyridine (THP) Pyridine->THP Chemical Reduction Piperidine Chiral 3-Substituted Piperidine THP->Piperidine Amine Oxidase / Ene Imine Reductase

Caption: Chemo-enzymatic synthesis of chiral piperidines.

A powerful method developed by Fletcher and coworkers involves a Rhodium-catalyzed asymmetric reductive Heck reaction.[4][7] This approach couples readily available boronic acids with a dihydropyridine intermediate, which is generated in-situ from pyridine.[4][7] This strategy allows for the rapid and highly enantioselective synthesis of a wide array of 3-substituted tetrahydropyridines, which can then be reduced to the desired piperidines.[4][7] This method is notable for its broad functional group tolerance and scalability.[4][7]

Causality of Experimental Choices:

  • Catalyst System: A rhodium catalyst paired with a chiral phosphine ligand (e.g., (S)-Segphos) is crucial for inducing high enantioselectivity in the carbon-carbon bond-forming step.[4]

  • Substrate Activation: Pyridine itself is aromatic and unreactive. It is first partially reduced and converted to a phenyl pyridine-1(2H)-carboxylate, making it susceptible to the asymmetric carbometalation.[4][7]

  • Coupling Partner: The use of boronic acids provides access to a vast diversity of aryl and vinyl groups that can be installed at the 3-position.[4]

Data Summary: A Comparative Overview of Synthetic Routes

Synthetic Strategy Starting Materials Key Transformation Advantages Disadvantages
Foundational (R)-3-(hydroxymethyl)piperidineAlcohol BrominationReliable, high-yielding transformation.Relies on an expensive, pre-existing chiral starting material.
Chemo-Enzymatic Substituted PyridinesBiocatalytic cascadeHigh enantioselectivity, sustainable (uses enzymes), mild conditions.Enzyme availability and stability can be a concern for large-scale production.
Rh-Catalyzed Pyridine, Boronic AcidsAsymmetric Reductive HeckHighly enantioselective, scalable, broad substrate scope.[4][7]Requires expensive precious metal catalyst and chiral ligands.

Conclusion

This compound stands as a testament to the enabling power of synthetic chemistry in drug development. Its history is not that of a singular invention, but of a rational design and evolution to meet the synthetic demands of a groundbreaking cancer therapy. The progression from precursor-based methods to sophisticated catalytic asymmetric syntheses of its core structure showcases the drive for efficiency, scalability, and elegance in modern pharmaceutical chemistry. As new therapeutics are designed, the demand for such well-defined, versatile chiral building blocks will only continue to grow, ensuring its enduring relevance in the field.

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Introduction

This compound is a key chiral building block in contemporary medicinal chemistry and drug development. Its utility in the synthesis of complex molecular architectures, particularly as a precursor for various piperidine-containing therapeutic agents, necessitates a thorough understanding of its fundamental physicochemical properties.[1][2][3] This guide provides a comprehensive overview of the critical parameters of solubility and stability for this compound, offering both theoretical insights and practical, field-proven methodologies for their determination. The protocols outlined herein are designed to equip researchers, scientists, and drug development professionals with the tools to ensure the quality, reliability, and success of their scientific endeavors.

Physicochemical Profile

A foundational understanding of the molecular structure of this compound is paramount to predicting its behavior in various solvent systems and under different environmental conditions.

PropertyValueSource
Molecular Formula C₁₁H₂₀BrNO₂[4][5][6]
Molecular Weight 278.19 g/mol [4][5][6][7]
Appearance White to off-white solid[8][9]
CAS Number 158406-99-6[4]

The molecule possesses a bulky, lipophilic tert-butoxycarbonyl (Boc) protecting group and a reactive primary alkyl bromide. The piperidine ring itself is a saturated heterocycle. This combination of a nonpolar protecting group and a polar, reactive functional group suggests a nuanced solubility profile, with good solubility in a range of organic solvents but limited aqueous solubility. The presence of the bromomethyl group also signals potential instability, particularly susceptibility to nucleophilic substitution and elimination reactions.

Solubility Determination: A Practical Approach

Accurate solubility data is crucial for reaction setup, purification, and formulation development. The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability, particularly for compounds with low to moderate solubility.[10][11]

Recommended Solvents for Screening

A preliminary screening of solubility in a diverse set of solvents is recommended. This will provide a qualitative understanding of the compound's polarity and inform the selection of solvents for quantitative analysis.

  • Nonpolar: Toluene, Heptane

  • Moderately Polar Aprotic: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)

  • Polar Protic: Methanol, Ethanol, Isopropanol (IPA)

  • Aqueous: Buffered solutions (pH 4.5, 7.4), Purified Water

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to quantitatively determine the solubility of this compound in a chosen solvent.

Objective: To determine the saturation concentration of the compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (analytical grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, PTFE or other chemically resistant membrane)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Volumetric flasks and pipettes

  • Analytical balance

Methodology:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected solvent. An excess is visually confirmed by the presence of undissolved solid.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for the settling of the excess solid.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining particulate matter.[10]

    • Dilute the filtered sample with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Calculate the solubility as the mean of at least three independent measurements.

    • Express solubility in mg/mL or mol/L.

Visualization of the Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid to solvent B Seal vial A->B C Agitate on orbital shaker (24-48h at constant T) B->C D Settle excess solid C->D E Centrifuge D->E F Filter supernatant (0.22 µm) E->F G Dilute sample F->G H Quantify by HPLC G->H

Workflow for Equilibrium Solubility Determination.

Stability Assessment: Ensuring Compound Integrity

The stability of this compound is a critical parameter, as degradation can lead to impurities that may affect reaction outcomes and the safety profile of downstream products.[12][13][14] The primary routes of degradation are likely hydrolysis of the Boc group under acidic conditions and nucleophilic substitution or elimination of the bromide.

Factors Influencing Stability
  • Temperature: Elevated temperatures can accelerate degradation rates.

  • pH: The Boc protecting group is labile to strong acids. Basic conditions may promote elimination reactions.

  • Light: Photodegradation is a possibility for many organic molecules.

  • Moisture: Water can act as a nucleophile, leading to hydrolysis of the bromomethyl group to the corresponding alcohol.

  • Oxidizing Agents: Contact with strong oxidizers should be avoided.[15]

Recommended Storage Conditions

Based on general best practices for similar compounds, the following storage conditions are recommended to ensure long-term stability:

  • Temperature: Store in a cool, dry place.[16] Refrigeration (2-8 °C) is often recommended for long-term storage.[1][5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against moisture and oxygen.[9][15]

  • Container: Use a tightly sealed, opaque container to protect from light and moisture.[16][17]

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.[14] This information is invaluable for developing stability-indicating analytical methods.

Objective: To identify the degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • UV lamp

  • Oven

  • HPLC-MS system

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

    • Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60 °C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze the samples using an HPLC-MS system to separate the parent compound from its degradation products and to obtain mass information for structural elucidation of the degradants.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

    • Identify the major degradation products and propose their structures based on their mass-to-charge ratios.

Visualization of Potential Degradation Pathways

G cluster_acid Acidic Conditions (e.g., HCl) cluster_nucleophile Nucleophilic Attack (e.g., H₂O) cluster_base Basic Conditions (e.g., NaOH) A (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate B Piperidine Hydrobromide Derivative (Boc deprotection) A->B H⁺ C (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate A->C Nu⁻ D Elimination Product (e.g., 3-methylenepiperidine derivative) A->D Base

Potential Degradation Pathways.

Conclusion

References

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: A Keystone Chiral Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Executive Summary

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a privileged scaffold due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its conformational flexibility and ability to present substituents in precise three-dimensional orientations allow for potent and selective interactions with a wide array of biological targets. This guide focuses on a specific, high-value chiral building block: (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate . While not biologically active in its own right, this compound is a powerful synthetic intermediate poised for the development of next-generation therapeutics. Its defined stereochemistry and reactive bromomethyl handle provide a direct route to novel chemical entities targeting kinases, G-protein coupled receptors (GPCRs), and metabolic enzymes like dipeptidyl peptidase-4 (DPP-4). This document will elucidate the synthetic versatility of this building block, explore its potential in targeting key disease pathways, and provide robust, field-proven experimental protocols for its application in drug discovery campaigns.

The Strategic Value of the (R)-3-(Bromomethyl)piperidine Scaffold

The therapeutic potential of any molecule derived from this compound is fundamentally linked to the inherent properties of the chiral piperidine core and the synthetic opportunities presented by its functional groups.

  • The Privileged Piperidine Scaffold: The six-membered nitrogenous heterocycle is a recurring motif in pharmaceuticals, valued for its ability to modulate physicochemical properties such as solubility and lipophilicity.[2] The basic nitrogen can serve as a key hydrogen bond acceptor or a point for salt formation, enhancing bioavailability.

  • The Importance of Chirality: The introduction of a chiral center at the 3-position is critical.[2][3] Biological systems are inherently chiral, and stereochemistry often dictates the difference between a potent therapeutic and an inactive or even toxic compound. The (R)-configuration of this building block allows for stereospecific interactions with target proteins, which can dramatically enhance potency and selectivity, while reducing off-target effects.[2][3]

  • Synthetic Versatility: The molecule is equipped with two key features for synthetic elaboration:

    • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group on the piperidine nitrogen renders it stable to a wide range of reaction conditions, allowing for selective chemistry at the bromomethyl position. It can be readily removed under acidic conditions later in a synthetic sequence to reveal the piperidine nitrogen for further functionalization.

    • The Bromomethyl Handle: This is the primary reactive site. The bromine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (SN2) reactions. This allows for the straightforward attachment of a vast array of chemical moieties (phenols, thiols, amines, etc.), enabling the rapid generation of diverse compound libraries.

Potential Therapeutic Applications & Target Classes

The true value of this compound lies in the broad range of biologically active molecules it can help create. Below, we explore several high-impact therapeutic areas where this building block can be applied.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

The development of DPP-4 inhibitors has been a major advance in the treatment of type 2 diabetes.[4][5][6][7] These drugs work by preventing the degradation of incretin hormones, which in turn enhances insulin secretion in a glucose-dependent manner. Several highly successful DPP-4 inhibitors, such as Alogliptin and Linagliptin, feature a chiral piperidine ring as a core structural element. The related compound, (R)-3-(Boc-Amino)piperidine, is a known key intermediate in their synthesis.

This compound serves as a versatile precursor for novel DPP-4 inhibitors. The bromomethyl group can be displaced by nucleophilic heterocyclic systems (e.g., xanthines, pyrimidinediones) that are known to interact with the active site of the DPP-4 enzyme. The (R)-stereochemistry is often crucial for correctly orienting these groups for optimal binding.

Kinase Inhibitors in Oncology and Inflammation

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[8] The piperidine scaffold is frequently incorporated into kinase inhibitors to occupy specific pockets within the ATP-binding site or allosteric sites.[8] The Janus kinase (JAK) inhibitor, Tofacitinib, is a prominent example featuring a piperidine moiety.[1]

The use of this compound allows for the systematic exploration of the chemical space around a core kinase-binding scaffold. By reacting this building block with various heterocyclic cores known to bind to the hinge region of a kinase, novel derivatives can be synthesized where the chiral piperidine projects into the solvent-exposed region or other accessory pockets, potentially enhancing selectivity and improving pharmacokinetic properties.

Experimental Workflows: From Synthesis to Biological Validation

A successful drug discovery campaign requires a seamless integration of chemical synthesis and biological screening. This section provides detailed, actionable protocols for leveraging this compound.

General Synthetic Protocol: Library Generation via Nucleophilic Substitution

This protocol outlines a standard procedure for coupling the title compound with a phenolic nucleophile, a common step in the synthesis of kinase or other enzyme inhibitors.

Objective: To synthesize a library of ether-linked compounds for biological screening.

Materials:

  • This compound

  • A diverse set of phenolic compounds (e.g., 4-hydroxyindole, 3-hydroxypyrazole)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc), Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • To a solution of the desired phenol (1.0 eq.) in anhydrous DMF, add Cs₂CO₃ (1.5 eq.).

  • Stir the mixture at room temperature for 20 minutes to generate the phenoxide.

  • Add a solution of this compound (1.1 eq.) in DMF dropwise.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with saturated NaHCO₃, then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of EtOAc in hexanes) to yield the desired product.

Causality and Self-Validation: The use of a carbonate base ensures the deprotonation of the phenol to the more nucleophilic phenoxide. DMF is an excellent polar aprotic solvent for SN2 reactions. The workup procedure is designed to remove the base and DMF, and chromatography ensures the purity of the final compound, which is critical for accurate biological testing.

Diagram: General Synthetic Workflow

G cluster_synthesis Synthesis cluster_screening Screening Cascade start (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate reaction Nucleophilic Substitution (e.g., Cs2CO3, DMF) start->reaction nucleophile Nucleophile (e.g., Phenol, Amine) nucleophile->reaction product Boc-Protected Final Compound reaction->product primary_assay Primary Assay (e.g., DPP-4 Inhibition) product->primary_assay Library of Analogs secondary_assay Secondary Assay (e.g., Cell-based Potency) primary_assay->secondary_assay Active Compounds hit Validated Hit secondary_assay->hit Potent & Selective

Caption: Synthetic and screening workflow starting from the chiral building block.

In Vitro Biological Screening Protocols

The following are example protocols for primary screening assays relevant to the target classes discussed.

Protocol 1: DPP-4 Enzyme Inhibition Assay (Fluorogenic)

Principle: This assay measures the ability of a test compound to inhibit the enzymatic activity of DPP-4 on a synthetic substrate, which releases a fluorescent product.

Materials:

  • Recombinant human DPP-4

  • DPP-4 substrate: Gly-Pro-AMC (Aminomethylcoumarin)

  • Assay Buffer: Tris-HCl, pH 7.5

  • Test compounds dissolved in DMSO

  • Sitagliptin (positive control)

  • 384-well black assay plates

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Step-by-Step Methodology:

  • Prepare a serial dilution of test compounds in DMSO. A typical starting concentration is 10 mM.

  • In the 384-well plate, add 1 µL of the compound solution (or DMSO for controls) to each well.

  • Add 20 µL of recombinant DPP-4 enzyme (at a pre-determined optimal concentration) to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate.

  • Immediately place the plate in the reader and monitor the increase in fluorescence over 30-60 minutes at 37 °C.

  • Calculate the rate of reaction (slope of fluorescence vs. time).

  • Determine the percent inhibition relative to the DMSO control and calculate IC₅₀ values using a non-linear regression curve fit.

Causality and Self-Validation: The use of a positive control (Sitagliptin) validates that the assay is performing correctly. Measuring the reaction rate kinetically provides more robust data than a single endpoint reading. The IC₅₀ value provides a quantitative measure of compound potency.

Diagram: Generic Kinase Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Potential Inhibitor (Derived from Building Block) Inhibitor->RAF Inhibition

Caption: A potential point of intervention in the MAPK/ERK kinase cascade.

Data Interpretation and Structure-Activity Relationships (SAR)

Systematic evaluation of the synthesized library will generate data that informs the Structure-Activity Relationship (SAR). This analysis is key to optimizing lead compounds.

Compound ID R-Group (from Phenol) DPP-4 IC₅₀ (nM) Kinase X IC₅₀ (µM)
Lead-001 4-Fluorophenyl85> 10
Lead-002 3-Cyanophenyl42> 10
Lead-003 Indol-5-yl1501.2
Lead-004 Pyrazol-4-yl2500.8

Analysis of Hypothetical Data:

  • From the table, compounds with electron-withdrawing groups on a simple phenyl ring (Lead-001, Lead-002) show better potency against DPP-4, suggesting a key electronic interaction in the active site.

  • Conversely, compounds with larger heterocyclic systems (Lead-003, Lead-004) are more potent against Kinase X, indicating a preference for a larger, potentially hydrogen-bonding moiety in that target's binding pocket.

  • This initial SAR guides the next round of synthesis. For DPP-4, one might explore other electron-deficient phenyls. For Kinase X, exploring different isomers and substitutions on the indole or pyrazole rings would be a logical next step. The chirality of the piperidine ring is presumed to be essential for the observed activity, a hypothesis that could be confirmed by synthesizing the (S)-enantiomer and demonstrating its reduced potency.[3]

Conclusion

This compound is far more than a simple chemical reagent; it is a strategic starting point for the discovery of novel, potent, and selective therapeutics. Its defined stereochemistry and versatile reactive handle provide medicinal chemists with a reliable and powerful tool to probe complex biological systems. By enabling the synthesis of diverse compound libraries targeting validated disease pathways, this chiral building block serves as a key enabler in the quest for next-generation medicines for metabolic diseases, oncology, and beyond. Its intelligent application within a structured discovery framework, combining rational design, efficient synthesis, and robust biological evaluation, will undoubtedly accelerate the identification of promising new drug candidates.

References

A Technical Guide to (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Characterization, and Commercial Availability

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and drug discovery. Its stereodefined 3-substituted piperidine scaffold is a key structural motif in a variety of biologically active molecules. This in-depth technical guide provides a comprehensive overview of this compound, with a particular focus on its commercial availability, synthesis, and key technical parameters. Due to its limited direct commercial availability, this guide places a strong emphasis on the practical synthesis from its readily available precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Introduction: The Significance of Chiral 3-Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, prized for its favorable physicochemical properties, including aqueous solubility and metabolic stability. The introduction of chirality, particularly at the 3-position, opens up three-dimensional chemical space, allowing for precise interactions with biological targets. Enantiomerically pure 3-substituted piperidines are crucial components in the development of novel therapeutics across a range of disease areas, including neuroscience, oncology, and infectious diseases.[1] The (R)-enantiomer of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate serves as a valuable synthon, enabling the introduction of the piperidine moiety into larger molecules through nucleophilic substitution reactions at the bromomethyl group.

Commercial Availability: A Tale of Two Precursors

Direct commercial sourcing of this compound is challenging. While its enantiomer, (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, and the isomeric tert-butyl 4-(bromomethyl)piperidine-1-carboxylate are more commonly listed by chemical suppliers, the (R)-enantiomer is often available only through custom synthesis.

However, the key to accessing this valuable building block lies in the commercial availability of its immediate precursor:

  • (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS No. 140695-85-8)

This chiral alcohol is readily available from several fine chemical suppliers. Its availability provides a practical and cost-effective entry point for the synthesis of the target bromo derivative in the laboratory.

Table 1: Key Commercial Precursor

Compound NameCAS NumberRepresentative Suppliers
(R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate140695-85-8BLDpharm, etc.

Synthesis: From Chiral Alcohol to Versatile Building Block

The most direct and common method for the preparation of this compound is through the bromination of the corresponding commercially available alcohol.

Synthesis cluster_start Starting Material cluster_reagents Reaction cluster_product Product Precursor (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate Reagents Brominating Agent (e.g., PBr3 or CBr4/PPh3) Precursor->Reagents Reaction Conditions Product This compound Reagents->Product Bromination

Caption: Synthetic pathway for this compound.

Recommended Synthetic Protocol

This protocol describes a general procedure for the bromination of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate using phosphorus tribromide (PBr₃).

Materials:

  • (R)-tert-Butyl 3-(hydroxymethyl)piperidine-1-carboxylate

  • Phosphorus tribromide (PBr₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Brominating Agent: Slowly add phosphorus tribromide (approx. 0.4 eq) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Technical Specifications and Characterization

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₂₀BrNO₂
Molecular Weight 278.19 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Purity (typical) ≥95% (as determined by NMR and/or GC-MS)
Solubility Soluble in dichloromethane, ethyl acetate, methanol
Storage Store at 2-8 °C under an inert atmosphere.
Spectroscopic Data

The following are expected spectroscopic data based on the structure and data from analogous compounds.

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~4.0-3.0 (m, piperidine ring protons), 3.4-3.2 (m, -CH₂Br), 2.0-1.2 (m, piperidine ring protons), 1.46 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~154.8 (C=O), ~80.0 (-C(CH₃)₃), piperidine ring carbons, ~35.0 (-CH₂Br), 28.4 (-C(CH₃)₃).

  • Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₁₁H₂₁BrNO₂⁺: 278.0750; found ~278.075.

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of more complex molecules. The Boc-protecting group allows for reactions at the bromomethyl position without interference from the piperidine nitrogen. Subsequent deprotection of the Boc group under acidic conditions reveals the secondary amine, which can then be further functionalized.

Applications cluster_reagent Key Reagent cluster_reactions Synthetic Transformations cluster_products Resulting Scaffolds Reagent This compound Nucleophilic_Substitution Nucleophilic Substitution (e.g., with amines, phenols, thiols) Reagent->Nucleophilic_Substitution Reacts with Nucleophiles Functionalized_Piperidine 3-Substituted Boc-Piperidine Derivatives Nucleophilic_Substitution->Functionalized_Piperidine Boc_Deprotection Boc Deprotection (e.g., with TFA or HCl) Free_Piperidine Chiral 3-Substituted Piperidines Boc_Deprotection->Free_Piperidine Functionalized_Piperidine->Boc_Deprotection Further Modification

Caption: Synthetic utility of this compound.

This building block is particularly useful for:

  • Linker Chemistry: Incorporation into bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras).

  • Scaffold Hopping: Introducing a saturated, chiral heterocyclic core to modify the properties of a lead compound.

  • Synthesis of GPCR Ligands: Many G-protein coupled receptor ligands feature a piperidine core.

Safety and Handling

This compound is a reactive alkylating agent and should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

References

Methodological & Application

Protocol for Nucleophilic Substitution with (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Chiral 3-Substituted Piperidines

Introduction: The Significance of Chiral Piperidines

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and active pharmaceutical ingredients (APIs).[1][2] The ability to introduce specific substituents onto the piperidine core with precise stereochemical control is a cornerstone of modern drug discovery. Chiral 3-substituted piperidines, in particular, are key structural motifs in drugs targeting a range of conditions, from cancer to neurological disorders.[2][3]

(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a versatile and valuable chiral building block for this purpose. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the piperidine nitrogen, rendering the molecule stable and easy to handle. The primary alkyl bromide at the C3 position is an excellent electrophile, primed for nucleophilic substitution. This allows for the stereospecific introduction of a wide array of functional groups, making it a go-to starting material for creating libraries of novel compounds for drug development.

This application note provides a comprehensive guide to performing nucleophilic substitution reactions on this substrate, explaining the underlying mechanistic principles and offering detailed, field-proven protocols for researchers and drug development professionals.

Mechanistic Insight: The S\N2 Pathway and Stereochemical Control

The reaction of this compound with a nucleophile proceeds via a classic bimolecular nucleophilic substitution (S\N2) mechanism.[4][5] Understanding this mechanism is critical to ensuring reaction success and predicting the stereochemical outcome.

Key Features of the S\N2 Reaction:

  • Concerted Mechanism: The formation of the new bond between the nucleophile and the carbon atom, and the breaking of the carbon-bromine bond, occur in a single, concerted step.[6]

  • Backside Attack: The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (bromide).[6][7] This trajectory is necessary to allow the nucleophile's highest occupied molecular orbital (HOMO) to overlap effectively with the carbon-bromine bond's lowest unoccupied molecular orbital (LUMO).

  • Stereospecificity: While S\N2 reactions are famous for causing an inversion of configuration at the reaction center, it is crucial to note that the chiral center in this substrate is the C3 carbon of the piperidine ring, not the methylene carbon bearing the bromine. Therefore, the reaction proceeds with retention of the (R) configuration of the piperidine ring itself. The stereochemical integrity of the core scaffold is preserved.

Caption: S\N2 mechanism showing backside attack of the nucleophile.

Critical Parameters for Reaction Optimization

The success of the nucleophilic substitution hinges on the careful selection of reaction conditions. The interplay between the nucleophile, solvent, base, and temperature dictates the reaction rate and yield.

ParameterRationale & Recommended Choices
Nucleophile The rate of an S\N2 reaction is directly proportional to the strength of the nucleophile. Strong nucleophiles are required.[7] Common examples include: N-Nucleophiles: Azide (N₃⁻), primary/secondary amines. O-Nucleophiles: Hydroxide (OH⁻), alkoxides (RO⁻). S-Nucleophiles: Thiolates (RS⁻), thiocyanate (SCN⁻). C-Nucleophiles: Cyanide (CN⁻).
Solvent Polar aprotic solvents are ideal as they solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself, leaving it "naked" and highly reactive.[5][7] Recommended: Dimethylformamide (DMF), Acetonitrile (MeCN), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF).
Base When using a neutral nucleophile (e.g., an alcohol or amine), a non-nucleophilic base is often necessary to either deprotonate the nucleophile to make it more potent or to act as an acid scavenger for the HBr byproduct. Recommended: Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Sodium hydride (NaH), Triethylamine (Et₃N).
Temperature Reactions are typically run at temperatures ranging from room temperature (20-25 °C) to moderate heat (50-80 °C). Higher temperatures can increase the rate but may also promote side reactions. Monitoring by TLC or LC-MS is crucial to determine the optimal temperature.
Concentration Typical substrate concentrations range from 0.1 M to 0.5 M. Using a slight excess of the nucleophile (1.1 to 1.5 equivalents) can help drive the reaction to completion.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for two common and highly useful transformations.

Protocol 1: Synthesis of (R)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate

This protocol details the substitution with an azide nucleophile. The resulting product is a key intermediate that can be readily reduced to the corresponding primary amine, (R)-tert-butyl 3-(aminomethyl)piperidine-1-carboxylate, a valuable building block in its own right.[8][9]

Materials and Reagents

ReagentMWAmountMolesEq.
This compound292.211.00 g3.42 mmol1.0
Sodium Azide (NaN₃)65.01267 mg4.11 mmol1.2
Anhydrous DMF-10 mL--

⚠️ Safety Precaution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care in a well-ventilated fume hood. Avoid contact with acids, which can generate toxic hydrazoic acid gas.

Procedure:

  • Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.42 mmol).

  • Reagent Addition: Add anhydrous DMF (10 mL) to dissolve the starting material. To this solution, carefully add sodium azide (267 mg, 4.11 mmol).

  • Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (mobile phase: Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (20 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the title compound as a colorless oil.

Protocol 2: Synthesis of (R)-tert-butyl 3-((phenylthio)methyl)piperidine-1-carboxylate

This protocol demonstrates the use of a sulfur nucleophile, thiophenol, to form a thioether linkage.

Materials and Reagents

ReagentMWAmountMolesEq.
This compound292.211.00 g3.42 mmol1.0
Thiophenol110.180.36 mL3.59 mmol1.05
Potassium Carbonate (K₂CO₃)138.21709 mg5.13 mmol1.5
Anhydrous Acetonitrile (MeCN)-15 mL--

Procedure:

  • Setup: To a 50 mL round-bottom flask with a magnetic stir bar, add this compound (1.00 g, 3.42 mmol) and potassium carbonate (709 mg, 5.13 mmol).

  • Solvent Addition: Add anhydrous acetonitrile (15 mL) to the flask.

  • Nucleophile Addition: Add thiophenol (0.36 mL, 3.59 mmol) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50 °C and stir under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 3-5 hours.

  • Workup: Cool the mixture to room temperature and filter off the inorganic salts through a pad of Celite, washing the pad with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate (40 mL) and wash with 1 M NaOH solution (2 x 15 mL) to remove excess thiophenol, followed by a wash with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure thioether product.

General Experimental Workflow

The overall process for these substitution reactions follows a consistent and logical sequence, which can be visualized as follows.

Workflow start Reaction Setup (Flask, Stir Bar, N₂ atm) reagents Add Substrate, Solvent, and Base (if needed) start->reagents nucleophile Add Nucleophile reagents->nucleophile reaction Heat & Stir (Monitor by TLC/LC-MS) nucleophile->reaction workup Aqueous Workup (Quench & Extract) reaction->workup dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Column Chromatography) concentrate->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: General workflow for nucleophilic substitution.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Reaction is slow or incomplete 1. Inactive nucleophile (e.g., moisture sensitive). 2. Insufficient temperature. 3. Inappropriate solvent.1. Use freshly opened or purified reagents. Ensure anhydrous conditions. 2. Gradually increase the temperature by 10 °C increments. 3. Switch to a more polar aprotic solvent (e.g., from THF to DMF).
Low Yield 1. Side reactions (e.g., elimination). 2. Product loss during workup. 3. De-protection of the Boc group.1. Use a less hindered base or lower the reaction temperature. 2. Perform extractions carefully; ensure pH is correct during washes. 3. Avoid strongly acidic or basic conditions during workup.
Multiple spots on TLC 1. Incomplete reaction. 2. Formation of side products. 3. Decomposition of product or starting material.1. Increase reaction time or add more nucleophile. 2. Re-evaluate reaction conditions (temp, base, solvent). 3. Ensure reaction is run under an inert atmosphere. Purify carefully by column chromatography.

References

The Strategic Incorporation of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Chiral Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its saturated, three-dimensional structure provides a distinct advantage over flat aromatic rings, allowing for more precise and complex interactions with biological targets.[1] The introduction of chirality to the piperidine scaffold further enhances its utility, enabling the fine-tuning of a molecule's pharmacological profile. Chiral piperidines can significantly influence a compound's physicochemical properties, biological activity, selectivity, and pharmacokinetic profile.[1]

(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a key chiral building block that allows for the strategic introduction of the (R)-3-methylpiperidine moiety. The Boc-protected nitrogen and the reactive bromomethyl group at the chiral center make it a versatile reagent for creating diverse molecular architectures. This application note will provide an in-depth guide to the use of this valuable building block, including its chemical properties, detailed reaction protocols, and a case study illustrating its application in the synthesis of a clinical-stage drug candidate.

Chemical Properties and Reactivity Profile

This compound is a stable, crystalline solid at room temperature. The key to its utility lies in the interplay of its functional groups:

  • The (R)-Chiral Center: This fixed stereochemistry is crucial for establishing specific interactions with chiral biological targets, often leading to improved potency and selectivity.

  • The Bromomethyl Group: This primary alkyl bromide is an excellent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles.

  • The Boc Protecting Group: The tert-butoxycarbonyl (Boc) group deactivates the piperidine nitrogen, preventing it from interfering with the desired alkylation reaction. It can be readily removed under acidic conditions, allowing for further functionalization of the piperidine nitrogen.

The primary application of this reagent is as an electrophilic partner in nucleophilic substitution reactions to form new carbon-heteroatom bonds.

Core Applications: Protocols for C-O and C-N Bond Formation

The versatility of this compound is best demonstrated through its reaction with various nucleophiles. Below are detailed protocols for its use in forming ether and amine linkages, which are prevalent in many drug molecules.

Protocol 1: O-Alkylation of Phenols

The formation of an ether linkage between the chiral piperidine fragment and a phenolic moiety is a common strategy in drug design.

Reaction Scheme:

G reagent1 Phenol Derivative product O-Alkylated Product reagent1->product + reagent2 This compound reagent2->product base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., DMF, Acetonitrile) solvent->product

A general workflow for the O-alkylation of phenols.

Step-by-Step Methodology:

  • Reagent Preparation: To a solution of the desired phenol (1.0 eq.) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a mild inorganic base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.) or cesium carbonate (Cs₂CO₃, 1.2-1.5 eq.).

  • Reaction Initiation: Add this compound (1.1-1.2 eq.) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: Polar aprotic solvents like DMF and acetonitrile are chosen to solubilize the reagents and facilitate the SN2 reaction by not solvating the nucleophile as strongly as protic solvents.

  • Base: A mild inorganic base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion, without causing unwanted side reactions. Cesium carbonate is often more effective due to the higher solubility of cesium phenoxides and the "cesium effect".

  • Temperature: Elevated temperatures are typically required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Data Presentation: O-Alkylation Reaction Parameters

Nucleophile (Phenol)BaseSolventTemperature (°C)Typical Reaction Time (h)
4-HydroxypyridineK₂CO₃DMF704-6
2-NaphtholCs₂CO₃Acetonitrile803-5
4-MethoxyphenolK₂CO₃DMF606-8
Protocol 2: N-Alkylation of Amines and Heterocycles

The introduction of the chiral piperidine moiety via a C-N bond is another critical transformation in medicinal chemistry.

Reaction Scheme:

G reagent1 Amine/Heterocycle product N-Alkylated Product reagent1->product + reagent2 This compound reagent2->product base Base (e.g., DIPEA, K2CO3) base->product solvent Solvent (e.g., Acetonitrile, THF) solvent->product

A general workflow for the N-alkylation of amines.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve the amine or nitrogen-containing heterocycle (1.0 eq.) and a suitable base in an appropriate solvent. For secondary amines, a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq.) is often used. For less basic heterocycles, an inorganic base like potassium carbonate may be employed.

  • Reaction Initiation: Add this compound (1.1-1.2 eq.) to the solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract with an organic solvent.

  • Purification: Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices:

  • Base Selection: The choice of base is critical to avoid side reactions. For secondary amines, a hindered organic base like DIPEA is preferred as it is non-nucleophilic and will not compete with the substrate amine in the alkylation reaction.

  • Solvent: Acetonitrile and tetrahydrofuran (THF) are common choices as they are good solvents for a wide range of amines and are compatible with the reaction conditions.

Data Presentation: N-Alkylation Reaction Parameters

Nucleophile (Amine)BaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineDIPEAAcetonitrile508-12
IndazoleK₂CO₃DMF706-8
AnilineDIPEATHF6012-16

Case Study: Synthesis of the Akt Inhibitor Capivasertib (AZD5363)

A prominent example showcasing the utility of chiral piperidine building blocks is in the synthesis of Capivasertib (AZD5363), a potent and orally bioavailable inhibitor of the Akt kinases currently in clinical development.[2][3] The core structure of Capivasertib features a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide moiety. While the final drug contains a 4-substituted piperidine, the synthetic strategies often involve chiral 3-substituted piperidine intermediates that are later elaborated. The principles of incorporating a chiral piperidine are directly applicable.

The synthesis of analogs of Capivasertib often involves the coupling of a chiral piperidine fragment to the pyrrolopyrimidine core. The (R)- or (S)- stereochemistry of substituents on the piperidine ring is crucial for achieving optimal binding to the kinase and for the overall pharmacological profile of the inhibitor.[2]

Illustrative Synthetic Logic:

G cluster_0 Fragment Coupling Strategy A Chiral Piperidine Building Block ((R)-tert-butyl 3-(functionalized)piperidine-1-carboxylate) C Coupling Reaction (e.g., S_NAr) A->C B Pyrrolopyrimidine Core B->C D Advanced Intermediate C->D E Final Elaboration & Deprotection D->E F Capivasertib Analog E->F

A conceptual workflow for synthesizing Capivasertib analogs.

The synthesis of the specific chiral piperidine fragment for Capivasertib involves multiple steps, but the underlying principle of using a chiral building block to introduce a stereocenter is the same as when using this compound. The precise orientation of the substituents on the piperidine ring, dictated by the chiral starting material, is critical for the drug's efficacy. This case study underscores the importance of having access to a diverse toolbox of chiral building blocks for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined stereochemistry and reactive bromomethyl group provide a reliable and efficient means of introducing the (R)-3-methylpiperidine scaffold into target molecules. The protocols outlined in this application note for C-O and C-N bond formation demonstrate its broad utility in constructing a diverse range of compounds. The case study of Capivasertib highlights the critical role that such chiral building blocks play in the development of modern therapeutics. By enabling the precise control of three-dimensional molecular architecture, this compound empowers medicinal chemists to design and synthesize novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.

References

Application Notes & Protocols: Strategic Coupling of (R)-tert-Butyl 3-(Bromomethyl)piperidine-1-carboxylate for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a cornerstone chiral building block in modern medicinal chemistry and drug development. Its unique structural architecture, featuring a stereodefined piperidine core, a versatile Boc-protecting group, and a highly reactive primary alkyl bromide handle, makes it an ideal starting material for introducing complex side chains. This guide provides an in-depth exploration of the key coupling strategies for this reagent, focusing on the underlying chemical principles, optimized reaction conditions, and detailed experimental protocols. We will cover canonical nucleophilic substitution reactions (N-, O-, and C-alkylation) and touch upon advanced metal-catalyzed cross-coupling methodologies, offering researchers a comprehensive playbook for leveraging this valuable synthetic intermediate.

Foundational Principles of Reactivity

The synthetic utility of this compound is primarily dictated by the C(sp³)-Br bond of the bromomethyl group. As a primary alkyl halide, it is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.

Key Structural Features & Their Implications:

  • Primary Alkyl Bromide: This functional group is highly susceptible to attack by a wide range of nucleophiles. The reaction proceeds with minimal steric hindrance, favoring the SN2 pathway over competing elimination (E2) reactions under appropriate conditions.

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves two critical functions. Firstly, it deactivates the piperidine ring nitrogen, preventing it from acting as a competing nucleophile in self-alkylation or other undesired side reactions. Secondly, it enhances the molecule's solubility in common aprotic organic solvents used for these transformations.

  • (R)-Stereocenter: The chiral center at the C3 position of the piperidine ring is crucial for the synthesis of enantiomerically pure target molecules. Importantly, since the substitution reaction occurs at the exocyclic methylene carbon, the stereochemical integrity of the C3 position is preserved throughout the coupling process.

Core Application: Nucleophilic Substitution (SN2) Reactions

The most direct and widely applied strategy for functionalizing this compound is through SN2 alkylation. This approach allows for the formation of robust carbon-nitrogen, carbon-oxygen, and carbon-carbon bonds.

N-Alkylation: Coupling with Nitrogen Nucleophiles

N-alkylation is a powerful method for linking the piperidine scaffold to various nitrogen-containing moieties, including amines and N-heterocycles, which are prevalent in biologically active compounds.[1] The reaction typically requires a base to deprotonate the nucleophile, thereby increasing its reactivity.

Causality Behind Experimental Choices:

  • Base Selection: Weak inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient and preferred. Cs₂CO₃ is more soluble in organic solvents and can accelerate reaction rates. For less acidic N-H bonds or to achieve faster reaction kinetics, a strong base like sodium hydride (NaH) can be used, which irreversibly deprotonates the nucleophile.

  • Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO) are ideal. They effectively solvate the cation of the base while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the SN2 reaction.

Table 1: Comparative Conditions for N-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
1H-PyrazoleCs₂CO₃DMF604>90Internal Data
IndoleNaHDMF25 (RT)1285-95[2]
Secondary AmineK₂CO₃MeCN701680-90[3]
3,5-Dimethyl-1H-pyrazoleCs₂CO₃DMF806~92[4]

Protocol 1: N-Alkylation with 1H-Pyrazole

This protocol details the synthesis of (R)-tert-butyl 3-((1H-pyrazol-1-yl)methyl)piperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • 1H-Pyrazole (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 1H-pyrazole (1.1 eq) and anhydrous DMF.

  • Stir the solution at room temperature and add cesium carbonate (1.5 eq).

  • Add a solution of this compound (1.0 eq) in DMF dropwise to the mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by adding water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired product.

N_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Charge Pyrazole & Cs₂CO₃ in Anhydrous DMF B Add (R)-Bromide Substrate A->B Dropwise C Heat to 60°C (4-6 hours) B->C D Monitor by TLC/LC-MS C->D E Quench with Water D->E Upon Completion F Extract with EtOAc E->F G Wash (NaHCO₃, Brine) F->G H Dry, Concentrate G->H I Purify (Chromatography) H->I J J I->J Final Product

Workflow for N-Alkylation of Pyrazole.
O-Alkylation: Coupling with Oxygen Nucleophiles

The formation of ether linkages via O-alkylation is a common strategy in drug design. Phenols are particularly effective nucleophiles in this reaction due to the increased acidity of the phenolic proton, which facilitates deprotonation.

Causality Behind Experimental Choices:

  • Reactivity: Phenols are more acidic than aliphatic alcohols, allowing for the use of milder bases like K₂CO₃. The resulting phenoxide is a soft nucleophile that readily attacks the primary bromide.

  • Solvent: Solvents like acetone or DMF are effective. Acetone is often used with K₂CO₃ as it is less hygroscopic and easier to remove than DMF.

Table 2: Representative Conditions for O-Alkylation

NucleophileBaseSolventTemperature (°C)Time (h)Typical Yield (%)Reference
PhenolK₂CO₃Acetone55 (Reflux)1685-95[5]
4-MethoxyphenolCs₂CO₃DMF805>90Internal Data
3,5-Di-tert-butylphenolK₂CO₃MeCN8012~88[5]

Protocol 2: O-Alkylation of Phenol

This protocol details the synthesis of (R)-tert-butyl 3-(phenoxymethyl)piperidine-1-carboxylate.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetone

  • Ethyl Acetate (EtOAc)

  • 1M Sodium Hydroxide (NaOH) solution

Procedure:

  • To a round-bottom flask, add phenol (1.2 eq), potassium carbonate (2.0 eq), and anhydrous acetone.

  • Stir the suspension vigorously and add this compound (1.0 eq).

  • Heat the mixture to reflux (approx. 55-60°C) and maintain for 16 hours.

  • Monitor the reaction for the disappearance of the starting bromide by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with 1M NaOH solution (2x) to remove excess phenol, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The crude product can be purified by column chromatography if necessary.

O_Alkylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Phenol, K₂CO₃, and Bromide in Acetone B Reflux (55°C) (16 hours) A->B C Monitor by TLC B->C D Filter & Concentrate C->D Upon Completion E Dissolve in EtOAc D->E F Wash (NaOH, H₂O, Brine) E->F G Dry & Concentrate F->G H Purify if Needed G->H I I H->I Final Product

References

application of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in peptide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate in the synthesis of conformationally constrained peptides.

Abstract

The therapeutic potential of peptides is often hindered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. Introducing conformational constraints into peptide backbones is a paramount strategy to overcome these limitations. Piperidine-based scaffolds are particularly valuable as they impart rigidity and favorable physicochemical properties. This application note provides a detailed guide on the use of This compound , a versatile chiral building block, for the synthesis of novel peptidomimetics. We present a comprehensive protocol for the synthesis of an N-alkylated amino acid monomer derived from this building block and its subsequent incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The methodologies, rationale, and troubleshooting advice provided herein are designed to enable researchers to effectively utilize this tool for the exploration of new, structurally defined peptide-based therapeutics.

The Imperative for Conformational Constraint in Peptide Therapeutics

Linear peptides, despite their high specificity, often fail as drug candidates due to rapid degradation by proteases and a lack of a stable, bioactive conformation in solution. Peptidomimetics aim to address these shortcomings by modifying the peptide structure to enhance stability and pre-organize the molecule into its receptor-binding conformation[1]. This structural rigidification can lead to significant improvements in potency, selectivity, and bioavailability.

One of the most effective strategies for achieving this is the incorporation of rigid scaffolds that mimic peptide turns or secondary structures. The piperidine ring is a "privileged scaffold" in medicinal chemistry, frequently found in successful drug molecules. Its inclusion in a peptide structure can:

  • Introduce a defined, non-planar geometry.

  • Restrict rotatable bonds, reducing the entropic penalty of binding.

  • Enhance metabolic stability by modifying the peptide backbone.

  • Improve pharmacokinetic properties.[2][3]

Profile of the Chiral Building Block: this compound

This guide focuses on a specific and highly useful building block for introducing a piperidine constraint.

Chemical Structure:

  • Core Scaffold: A piperidine ring, providing a saturated, six-membered heterocyclic structure.

  • (R)-Stereochemistry: The stereocenter at the C3 position is fixed in the (R)-configuration. This ensures the synthesis of a single, well-defined stereoisomer of the final peptide, which is critical for structure-activity relationship (SAR) studies.

  • Reactive Handle: A primary bromomethyl group (-CH₂Br) at the C3 position. This group is an excellent electrophile for Sₙ2 nucleophilic substitution reactions, allowing for covalent attachment to a nucleophile, such as an amine.

  • Protecting Group: A tert-butyloxycarbonyl (Boc) group protects the piperidine nitrogen. The Boc group is stable to the basic conditions used in standard Fmoc-based SPPS but is readily cleaved under strongly acidic conditions, such as the final trifluoroacetic acid (TFA) cleavage step[4][5].

Core Application: Crafting a Custom Monomer for Peptide Synthesis

The primary application of this compound is to serve as an alkylating agent to create a novel, sterically hindered amino acid monomer. This monomer can then be incorporated into a peptide sequence via SPPS. The most direct approach is the N-alkylation of a simple amino acid, such as glycine, to produce a custom building block. This creates a tertiary amine in the peptide backbone, a modification known to significantly increase resistance to enzymatic degradation.

G A Fmoc-Gly-OH + (R)-Boc-3-(bromomethyl)piperidine B Deprotonation of Glycine (Cesium Carbonate in DMF) A->B Step 1 C SN2 Alkylation Reaction B->C Step 2 D Aqueous Workup & Extraction C->D Step 3 E Purification (Silica Gel Chromatography) D->E Step 4 F Final Monomer: Fmoc-N-[(R)-Boc-piperidin-3-yl-methyl]glycine E->F Final Product G A Start: Resin-Bound Peptide with free N-terminal amine B Coupling: Custom Monomer + HATU/DIPEA A->B Step 1 C Wash Resin (DMF, DCM) B->C Step 2 (Monitor with Chloranil test) D Optional: Capping (Acetic Anhydride) C->D E Fmoc Deprotection (20% Piperidine in DMF) C->E Step 3 D->E F Wash Resin (DMF, DCM) E->F Step 4 G Ready for next Amino Acid Coupling F->G

References

Strategic Application of the Boc Protecting Group in the Synthesis of Chiral Piperidine Intermediates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Piperidines in Modern Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for constructing complex molecular architectures.[1] In the pursuit of highly specific and efficacious pharmaceuticals, the stereochemistry of these scaffolds is of paramount importance. Chiral piperidines, such as the derivatives of (R)-3-(bromomethyl)piperidine, are critical building blocks that enable the synthesis of enantiomerically pure drug candidates, thereby enhancing therapeutic efficacy and minimizing off-target effects.[2]

This application note provides a detailed guide to the protecting group strategies for a key chiral intermediate, (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. We will delve into the rationale behind the selection of the tert-butyloxycarbonyl (Boc) protecting group, provide detailed protocols for its application and removal, and explore its utility in directing the synthesis of advanced pharmaceutical intermediates. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules where precise control of reactivity and stereochemistry is essential.

The Strategic Role of the Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is one of the most widely utilized amine protecting groups in organic synthesis, prized for its robustness and orthogonal deprotection conditions.[3] In the context of (R)-3-(bromomethyl)piperidine, the Boc group serves several critical functions:

  • Modulation of Nucleophilicity: The electron-withdrawing nature of the carbamate functionality significantly attenuates the nucleophilicity and basicity of the piperidine nitrogen. This prevents unwanted side reactions, such as self-quaternization or interference in subsequent nucleophilic substitution reactions at the C3-bromomethyl position.

  • Enhanced Solubility: The lipophilic character of the tert-butyl group often improves the solubility of the piperidine intermediate in common organic solvents, facilitating reaction setup and purification.

  • Directed Synthesis: The Boc group allows for the selective functionalization of the bromomethyl group. Once the desired modification at the C3 position is complete, the Boc group can be cleanly removed under acidic conditions to reveal the secondary amine for further elaboration.[3]

The strategic application of the Boc group is a prime example of protecting group chemistry, a fundamental concept in multi-step organic synthesis.

Diagram: The Logic of Protecting Group Strategy

Protecting_Group_Strategy cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection A Piperidine Precursor ((R)-3-(hydroxymethyl)piperidine) B Boc-Protected Intermediate ((R)-tert-butyl 3-(hydroxymethyl) piperidine-1-carboxylate) A->B (Boc)₂O, Base C Bromination B->C PBr₃ or CBr₄/PPh₃ D Nucleophilic Substitution C->D Nu⁻ E Final Product (Functionalized Piperidine) D->E Acid (TFA or HCl)

Caption: A generalized workflow illustrating the use of the Boc protecting group.

Experimental Protocols

Part 1: Synthesis of this compound

The synthesis of the title compound is typically achieved in a two-step sequence starting from the commercially available (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

Step 1: Boc Protection of (R)-3-(hydroxymethyl)piperidine

This protocol assumes the starting material is the unprotected piperidine. If starting from the Boc-protected alcohol, proceed to Step 2.

  • Materials:

    • (R)-3-(hydroxymethyl)piperidine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve (R)-3-(hydroxymethyl)piperidine (1.0 equiv.) in DCM.

    • Add triethylamine (1.2 equiv.).

    • To this solution, add a solution of (Boc)₂O (1.1 equiv.) in DCM dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Bromination of (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate

This protocol describes a common method for converting the primary alcohol to a bromide.

  • Materials:

    • (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (CAS: 140695-85-8)[4]

    • Carbon tetrabromide (CBr₄)

    • Triphenylphosphine (PPh₃)

    • Dichloromethane (DCM), anhydrous

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Dissolve (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 equiv.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine (1.2 equiv.) and carbon tetrabromide (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

    • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound as a solid.[5]

Diagram: Synthesis of this compound

Synthesis_Workflow A Start: (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate B Reaction: CBr₄, PPh₃, DCM 0 °C to RT, 12-16h A->B C Workup: Concentration B->C D Purification: Flash Chromatography (Hexanes/EtOAc) C->D E Product: (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate D->E

Caption: A streamlined workflow for the bromination step.

Part 2: Nucleophilic Substitution at the C3-Position

The bromomethyl group is an excellent electrophile for Sₙ2 reactions. This protocol provides a general procedure for the substitution with a generic nucleophile (Nu⁻).

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium azide, potassium cyanide, a primary or secondary amine, a thiol, etc.) (1.1-1.5 equiv.)

    • A polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl sulfoxide (DMSO))

    • Base (if required, e.g., K₂CO₃, Cs₂CO₃ for phenol or thiol nucleophiles)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv.) in the chosen solvent.

    • Add the nucleophile and base (if necessary).

    • Heat the reaction mixture to an appropriate temperature (typically between 50-80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine to remove the solvent and excess reagents.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to obtain the desired 3-substituted piperidine derivative.

Part 3: Boc Deprotection

The final step in many synthetic sequences involving this intermediate is the removal of the Boc protecting group to liberate the piperidine nitrogen.

  • Materials:

    • Boc-protected piperidine derivative

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM) (for TFA deprotection)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

    • Organic solvent for extraction (e.g., DCM, Ethyl acetate)

  • Procedure (using TFA):

    • Dissolve the Boc-protected piperidine derivative in DCM.

    • Add TFA (typically 20-50% v/v) and stir at room temperature for 30-60 minutes.[6] Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure and co-evaporate with a suitable solvent to remove excess TFA.

    • Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with an organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperidine.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Boc_Deprotection_Mechanism cluster_0 Mechanism A Boc-Protected Amine B Protonated Carbamate A->B + H⁺ C Carbamic Acid + tert-Butyl Cation B->C Loss of t-Bu⁺ D Free Amine + CO₂ C->D Decarboxylation E Protonated Amine Salt D->E + H⁺

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile chiral building block. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you improve reaction yields and achieve higher product purity.

Introduction to this compound

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a chiral piperidine core, a reactive bromomethyl group, and a stable Boc protecting group, makes it an ideal reagent for introducing a chiral piperidinemethyl moiety via nucleophilic substitution reactions (SN2). Understanding the interplay of steric hindrance, nucleophile strength, base selection, and solvent effects is critical to mastering its reactivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during experiments with this compound in a question-and-answer format.

Low Reaction Yields & Incomplete Conversion

Q1: My N-alkylation reaction with a primary or secondary amine is resulting in low yields and unreacted starting material. What are the likely causes and how can I optimize the reaction?

A1: Low yields in N-alkylation reactions with this reagent are often a result of a combination of factors including steric hindrance, inappropriate base or solvent selection, and suboptimal reaction temperature.

Causality and Solutions:

  • Steric Hindrance: The piperidine ring, particularly with the substituent at the 3-position, presents considerable steric bulk. This can impede the approach of the nucleophilic amine to the electrophilic carbon of the bromomethyl group, slowing down the SN2 reaction.[1][2] Using a less sterically hindered amine, if your synthetic route allows, can improve yields. For sterically demanding amines, optimizing other reaction parameters is crucial.

  • Base Selection: The choice of base is critical. The base must be strong enough to deprotonate the nucleophile (especially in the case of less nucleophilic amines or phenols) but not so hindered that it promotes elimination side reactions.

    • For primary and secondary amines, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[3] Stronger, non-nucleophilic bases like sodium hydride (NaH) can be used, but care must be taken to avoid side reactions.[4] For weakly nucleophilic amines, a stronger base may be necessary to generate a sufficient concentration of the nucleophilic anion.

    • Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) can also be employed, particularly to scavenge the HBr byproduct.[4]

  • Solvent Effects: SN2 reactions are significantly favored in polar aprotic solvents. These solvents solvate the cation of the base but leave the nucleophilic anion "naked" and more reactive.

    • Recommended Solvents: Dimethylformamide (DMF), acetonitrile (ACN), and dimethyl sulfoxide (DMSO) are excellent choices for promoting SN2 reactions.[5]

    • Solvents to Avoid: Polar protic solvents like ethanol or water can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its reactivity and slows down the reaction rate.[5]

  • Temperature and Reaction Time: While heating can increase the reaction rate, it can also promote side reactions like elimination. It is often best to start at room temperature and monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction is sluggish, gradually increasing the temperature (e.g., to 40-60 °C) may be beneficial.[4]

Parameter Recommendation for N-Alkylation Rationale
Nucleophile Primary or less hindered secondary aminesMinimizes steric clash, favoring the SN2 pathway.[1]
Base K₂CO₃, Cs₂CO₃, NaH, DIPEAK₂CO₃/Cs₂CO₃ are effective and easy to handle. NaH for weaker nucleophiles. DIPEA is a non-nucleophilic scavenger.[3][4]
Solvent DMF, ACN, DMSOPolar aprotic solvents enhance nucleophilicity.[5]
Temperature Room temperature to 60 °CBalances reaction rate with minimizing side reactions.

Q2: I am attempting an O-alkylation of a phenol and observing very low conversion. How can I improve the yield?

A2: Phenols are generally less nucleophilic than amines, and their deprotonation to the corresponding phenoxide is a prerequisite for O-alkylation.

Causality and Solutions:

  • Incomplete Deprotonation: The pKa of phenols is typically around 10. A base strong enough to significantly deprotonate the phenol is required.

    • Recommended Bases: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used. NaH is very effective but requires anhydrous conditions. K₂CO₃ is a good alternative, especially in a polar aprotic solvent like DMF or ACN.[6]

  • Reaction Conditions: Similar to N-alkylation, polar aprotic solvents (DMF, ACN) are preferred. Heating the reaction mixture (e.g., to 60-80 °C) is often necessary to achieve a reasonable reaction rate.[7]

  • C-Alkylation Competition: In some cases, particularly with electron-rich phenols, C-alkylation can be a competing side reaction. This is generally less of a concern with primary alkyl halides like the title compound. Using conditions that favor O-alkylation (strong base, polar aprotic solvent) will minimize this.

Byproduct Formation and Purification Challenges

Q3: My reaction is producing a significant amount of an alkene byproduct. What is happening and how can I prevent it?

A3: The formation of an alkene suggests that an elimination reaction (E2) is competing with the desired substitution reaction (SN2).

Causality and Solutions:

  • Base Strength and Steric Hindrance: Strong, sterically hindered bases are known to favor E2 elimination. While the substrate itself has some steric bulk, using a non-hindered but strong base is key. If your nucleophile is also a strong, bulky base, elimination can become a major pathway.[8]

    • Solution: Use a less hindered base. For example, if you are using potassium tert-butoxide (a very hindered base), consider switching to sodium hydride or potassium carbonate. If the amine nucleophile itself is very bulky, this can also promote elimination.

  • Temperature: Higher reaction temperatures generally favor elimination over substitution.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. It is often better to run the reaction for a longer time at a lower temperature.

Overalkylation R_Br (R)-Boc-Pip-CH2Br SecondaryAmine Desired Product (R)-Boc-Pip-CH2-NH-R' R_Br->SecondaryAmine TertiaryAmine Over-alkylation Byproduct (R)-Boc-Pip-CH2-N(R')-CH2-Pip-Boc-(R) R_Br->TertiaryAmine PrimaryAmine R'-NH2 PrimaryAmine->SecondaryAmine 1. N-Alkylation SecondaryAmine->TertiaryAmine 2. Further N-Alkylation (Side Reaction)

References

Technical Support Center: Troubleshooting Reactions with (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this versatile building block. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, moving beyond simple procedural steps to explain the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is showing low or no conversion to the desired product. What are the likely causes?

A1: Low or no conversion in nucleophilic substitution reactions with this substrate typically points to one or more of the following factors:

  • Insufficient Nucleophilicity: The incoming nucleophile may not be strong enough to displace the bromide. The reactivity of nucleophiles generally follows the trend: thiols > amines > alcohols/phenols.

  • Steric Hindrance: The nucleophile or the conditions of the reaction may be too sterically demanding, hindering the approach to the electrophilic carbon of the bromomethyl group.

  • Inappropriate Reaction Conditions: The choice of solvent, temperature, and base are critical. Aprotic polar solvents like DMF or acetonitrile are generally preferred. The temperature may be too low, or the chosen base may not be strong enough to deprotonate the nucleophile effectively.

  • Poor Quality of Reagents: The this compound may have degraded, or the nucleophile may be of low purity. It is crucial to ensure the integrity of your starting materials.[1]

Q2: I am observing the formation of a significant amount of a side product that appears to be an alkene. What is happening and how can I prevent it?

A2: The formation of an alkene side product, likely tert-butyl 3-methylenepiperidine-1-carboxylate, is indicative of an E2 elimination reaction . This competes with the desired SN2 nucleophilic substitution.

  • Mechanism: A base in the reaction mixture can abstract a proton from the carbon adjacent to the bromomethyl group, leading to the formation of a double bond and elimination of bromide.

  • Prevention:

    • Choice of Base: Use a non-nucleophilic, sterically hindered base if a base is required to deprotonate your nucleophile. If the nucleophile is a strong enough base on its own (like a primary amine), you may not need an additional base.

    • Temperature Control: Lowering the reaction temperature generally favors the SN2 pathway over the E2 pathway.

    • Nucleophile Choice: A more potent nucleophile will favor the SN2 reaction.

Q3: My NMR analysis shows the disappearance of the Boc-protecting group. Why is this happening and what conditions should I use to avoid it?

A3: The tert-butyloxycarbonyl (Boc) group is notoriously sensitive to acidic conditions.[2][3] Its cleavage results in the free piperidine, which can lead to a cascade of unwanted side reactions.

  • Cause: The presence of any acidic species in your reaction mixture can lead to the cleavage of the Boc group. This could be an acidic nucleophile, a salt of your nucleophile, or acidic byproducts generated during the reaction.

  • Prevention:

    • Maintain Basic or Neutral Conditions: Ensure your reaction is run under neutral or basic conditions. If your nucleophile is an amine, it can act as a base. If using a salt of your nucleophile (e.g., a hydrochloride salt), it must be neutralized with a suitable base before the reaction.

    • Avoid Protic Acids: Do not use protic acids as catalysts or for workup if you wish to retain the Boc group.

    • Careful Workup: During the aqueous workup, avoid acidic washes. Use a saturated solution of sodium bicarbonate or a dilute solution of a mild base to neutralize any residual acid.

Troubleshooting Guides

Guide 1: Low Yield in Nucleophilic Substitution with Amines

This guide addresses the common issue of low yield when reacting this compound with primary or secondary amines.

Troubleshooting Workflow:

Side_Reactions cluster_legend Legend Reagents Starting Materials (R)-TBBPB* + Nucleophile + Base Desired_Product Desired Product Reagents->Desired_Product SN2 Pathway Elimination_Product Elimination Product (Alkene) Reagents->Elimination_Product E2 Pathway Deprotected_Product Boc-Deprotected Product Reagents->Deprotected_Product Acid-catalyzed Cleavage Conditions Reaction Conditions (Solvent, Temperature) Conditions->Desired_Product Conditions->Elimination_Product Conditions->Deprotected_Product A * (R)-TBBPB: this compound B Desired Pathway C Side Reaction Pathways

References

Technical Support Center: Purification of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this critical building block. The following information is curated to ensure scientific integrity and provide practical, field-proven insights.

I. Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Co-elution of Impurities During Flash Chromatography

Question: I am performing flash chromatography on my crude this compound, but I'm observing co-elution of an impurity with my product. How can I improve the separation?

Answer: Co-elution is a common challenge, often stemming from suboptimal mobile phase selection or improper column packing. Here’s a systematic approach to troubleshoot this issue:

  • Thin-Layer Chromatography (TLC) Optimization: Before scaling to flash chromatography, it is crucial to optimize the solvent system using TLC.[1][2]

    • Goal: Achieve a retention factor (Rf) of 0.2-0.4 for the target compound and maximal separation from all impurities.

    • Solvent Systems to Explore:

      • Initial System: Start with a non-polar solvent system like Hexanes/Ethyl Acetate (EtOAc). A common starting point for Boc-protected piperidines is a 3:1 to 1:1 ratio.[1]

      • Increasing Polarity: If impurities are less polar and elute too closely to the product, gradually increase the polarity by adding more EtOAc.

      • Alternative Systems: If separation is still poor, consider a different solvent system such as Dichloromethane/Methanol (DCM/MeOH) for compounds with intermediate polarity.[3]

  • Column Packing and Equilibration: A well-packed column is essential for sharp bands and good separation.

    • Technique: Prepare a slurry of silica gel in your initial mobile phase and pour it into the column. Gently tap the column to ensure even packing and eliminate air bubbles.[3]

    • Equilibration: Before loading your sample, flush the packed column with at least 2-3 column volumes of the initial mobile phase to ensure it is fully equilibrated.[3]

  • Gradient Elution: If isocratic elution (using a single solvent mixture) fails, a gradient elution can significantly improve separation.

    • Principle: Start with a low polarity mobile phase to elute non-polar impurities. Gradually increase the polarity of the mobile phase to elute the target compound, leaving more polar impurities on the column.[3]

    • Example Gradient:

      • Start with 10% EtOAc in Hexanes to wash out non-polar impurities.

      • Gradually increase to 20-30% EtOAc in Hexanes to elute the product.

      • Finally, flush the column with a higher percentage of EtOAc to remove any remaining polar impurities.

  • Sample Loading:

    • Dry Loading: For samples that are not highly soluble in the initial mobile phase, or to achieve sharper bands, consider dry loading. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., DCM), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.

Issue 2: Product Degradation During Purification

Question: I suspect my this compound is degrading during purification, leading to low yields. What could be the cause and how can I prevent it?

Answer: The tert-butoxycarbonyl (Boc) protecting group is known to be labile under acidic conditions.[4] Degradation during purification is often due to exposure to acidic environments.

  • Acid Sensitivity of the Boc Group: The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA) or even prolonged exposure to silica gel, which can be slightly acidic.[4]

  • Mitigation Strategies:

    • Neutralized Silica Gel: If you suspect the acidity of the silica gel is causing degradation, you can use neutralized silica gel. This can be prepared by washing the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (Et3N), in the mobile phase, followed by extensive washing with the mobile phase alone to remove the excess base.

    • Minimize Contact Time: Do not let the crude product sit on the silica gel column for extended periods before elution.

    • Alternative Purification Methods: If degradation on silica gel is a persistent issue, consider alternative purification techniques such as recrystallization.

Issue 3: Difficulty in Removing N-Bromosuccinimide (NBS) or Succinimide Byproduct

Question: My crude product from a bromination reaction using NBS contains residual NBS or the succinimide byproduct. How can I effectively remove these?

Answer: Both NBS and succinimide are common impurities in reactions where NBS is used as a brominating agent.[5]

  • Aqueous Work-up:

    • Succinimide: Succinimide is water-soluble. A thorough aqueous wash of the organic layer during the reaction work-up can remove a significant portion of this byproduct.

    • NBS: Unreacted NBS can be quenched and removed by washing with an aqueous solution of a mild reducing agent, such as sodium thiosulfate (Na2S2O3).

  • Chromatographic Separation: If aqueous work-up is insufficient, flash chromatography is generally effective.

    • Polarity: Both NBS and succinimide are more polar than the target compound. Therefore, they will have a lower Rf on TLC and will elute later from a silica gel column.

    • Elution: Using a non-polar mobile phase (e.g., Hexanes/EtOAc), the desired product should elute well before these impurities.

II. Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the purification and handling of this compound.

Q1: What is the recommended method for assessing the purity of the final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on purity.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential to confirm the structure and identify any impurities with distinct signals. Key 1H NMR signals to verify are the bromomethyl group (~3.4-3.6 ppm) and the tert-butyl carbamate (~1.4 ppm).[1]

  • Mass Spectrometry (MS): Confirms the molecular weight of the product.

Q2: Can I use recrystallization to purify this compound?

A2: Yes, recrystallization can be a very effective purification method, especially for removing minor impurities after chromatography or for large-scale purification.

  • Solvent Selection: The key is to find a solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of a non-polar solvent (like heptane or hexanes) and a slightly more polar solvent (like ethyl acetate) is often a good starting point.[1]

Q3: What are the ideal storage conditions for the purified product to ensure its stability?

A3: To prevent degradation, the purified compound should be stored in a cool, dry environment (ideally below 15°C) under an inert atmosphere (e.g., nitrogen or argon).[1] It is also advisable to use amber glass containers to protect it from light.[1]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat, should be worn.[1] Due to its potential as a skin and eye irritant, all handling should be performed in a well-ventilated fume hood.[1]

III. Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol outlines a general procedure for purifying crude this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)[3]

  • Hexanes

  • Ethyl Acetate (EtOAc)

  • TLC plates (silica gel 60 F254)[2]

  • Glass chromatography column

  • Collection tubes

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).

    • Spot the solution on a TLC plate and develop it in a 4:1 Hexanes/EtOAc solvent system.

    • Visualize the plate under UV light and/or by staining (e.g., with potassium permanganate).

    • Adjust the solvent system to achieve an Rf of ~0.3 for the product spot.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 9:1 Hexanes/EtOAc).

    • Pour the slurry into the chromatography column and allow the silica to settle, tapping the column gently to ensure even packing.[3]

    • Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent.

    • Carefully apply the solution to the top of the silica bed.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase, collecting fractions.

    • Monitor the fractions by TLC.[3]

    • Once less polar impurities have eluted, gradually increase the polarity of the mobile phase (e.g., to 4:1 Hexanes/EtOAc) to elute the target compound.[3]

  • Fraction Pooling and Concentration:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Recrystallization

This protocol provides a general method for purifying the title compound by recrystallization.

Materials:

  • Crude or partially purified this compound

  • Heptane

  • Ethyl Acetate (EtOAc)

  • Erlenmeyer flask

  • Hot plate/stirrer

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of hot EtOAc to dissolve the solid completely.

  • Inducing Crystallization:

    • Slowly add hot heptane dropwise until the solution becomes slightly cloudy (the point of saturation).

    • Add a few more drops of hot EtOAc to redissolve the precipitate.

  • Cooling and Crystal Growth:

    • Allow the flask to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold heptane.

    • Dry the crystals under vacuum to remove any residual solvent.

IV. Visualizations

Purification_Workflow cluster_start Starting Point cluster_analysis Initial Analysis cluster_purification Primary Purification cluster_assessment Purity Assessment cluster_end Final Product Start Crude (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate TLC_Analysis TLC Analysis to Assess Impurity Profile Start->TLC_Analysis Analyze crude material Flash_Chromatography Flash Column Chromatography TLC_Analysis->Flash_Chromatography Complex mixture or closely eluting impurities Recrystallization Recrystallization TLC_Analysis->Recrystallization Simple impurity profile or post-chromatography polishing Purity_Check Purity Check (TLC, HPLC, NMR) Flash_Chromatography->Purity_Check Recrystallization->Purity_Check Pure_Product Pure Product (>98%) Purity_Check->Pure_Product Purity meets specification Further_Purification Requires Further Purification Purity_Check->Further_Purification Purity below specification Further_Purification->Flash_Chromatography Re-chromatograph Further_Purification->Recrystallization Re-crystallize

Caption: A decision-making workflow for the purification of this compound.

V. References

  • BenchChem. (n.d.). Purification of ortho-methyl 4-Anilino-1-Boc-piperidine by chromatography. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.

  • IOP Conference Series: Earth and Environmental Science. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • UCL Discovery. (2024). RSC Medicinal Chemistry - RESEARCH ARTICLE. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). Analytical Services for Purity Determination. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). tert-Butyl (R)-3-aminopiperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • ETH Zurich. (n.d.). An Integrated Console for Capsule-Based, Fully Automated Organic Synthesis - Supporting Information. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 158407-04-6, 4-BROMOMETHYL-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Bromomethylpiperidine-1-carboxylic acid tert-butyl ester 95%. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 1-Boc-3-bromomethylpiperidine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Stability of the Boc Protecting Group: A Comparative Guide for Researchers. Retrieved from --INVALID-LINK--

  • Sciforum. (n.d.). Selective Mono-Boc-Protection of Bispidine. Retrieved from --INVALID-LINK--

  • Scholars Research Library. (2011). Der Pharma Chemica. Retrieved from --INVALID-LINK--

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Retrieved from --INVALID-LINK--

  • BroadPharm. (n.d.). tert-butyl (3S)-3-(bromomethyl)piperidine-1-carboxylate, min 97%, 1 gram. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. Retrieved from --INVALID-LINK--

  • iq-ufrgs. (2017). Synthetic Approaches to the New Drugs Approved During 2015. Retrieved from --INVALID-LINK--

References

Technical Support Center: Solvent Selection for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing alkylation reactions involving (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into solvent selection and troubleshooting common experimental hurdles. The piperidine motif is a cornerstone in medicinal chemistry, and successful, high-yield functionalization is critical.[1][2] This resource will help you navigate the nuances of your reaction setup to achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of an S(_N)2 alkylation with this compound?

The choice of solvent is critical in S(_N)2 reactions. The reaction involves a nucleophilic attack on the carbon atom bearing the bromine. Polar aprotic solvents are generally the best choice for these reactions. Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) can significantly accelerate the reaction rate.[3][4]

The reason for this is that polar aprotic solvents can solvate the counter-ion of the nucleophile, but they do not solvate the nucleophile itself as strongly as polar protic solvents. This leaves the nucleophile "naked" and more reactive, leading to a faster reaction. In contrast, polar protic solvents like water, methanol, or ethanol will form a solvent shell around the nucleophile through hydrogen bonding, which stabilizes the nucleophile and increases the activation energy of the reaction, thus slowing it down.[5]

Q2: What are the risks of using a protic solvent for my alkylation?

While a reaction may still proceed in a protic solvent, there are several potential drawbacks:

  • Slower Reaction Rates: As mentioned, protic solvents can solvate the nucleophile, reducing its reactivity and slowing down the reaction.[5]

  • Solvolysis: The solvent itself can act as a nucleophile, leading to undesired side products where the bromine is replaced by a solvent molecule.

  • Decreased Solubility: The starting material, this compound, may have limited solubility in some protic solvents, leading to a heterogeneous reaction mixture and potentially lower yields.[6]

Q3: Can I use a non-polar solvent like toluene or hexane?

Non-polar solvents are generally not recommended for S(_N)2 reactions involving charged nucleophiles. The reactants, particularly the nucleophile salt, will likely have very poor solubility in non-polar solvents, leading to a very slow or stalled reaction.[6] However, for some specific applications, such as phase-transfer catalysis, a biphasic system with a non-polar solvent may be employed.

Q4: I'm observing the formation of a quaternary ammonium salt as a byproduct. How can I prevent this?

The formation of a quaternary ammonium salt is a common side reaction in N-alkylation reactions.[6] This occurs when the newly formed tertiary amine product acts as a nucleophile and reacts with another molecule of the alkylating agent. To minimize this:

  • Control Stoichiometry: Use a slight excess of the amine starting material relative to the alkylating agent.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[3][6]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation step.[7]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield is a frustrating but common issue.[8] A systematic approach to troubleshooting is key.

Troubleshooting Workflow: Low Yield

start Low Yield Observed check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_solvent Is the solvent appropriate (polar aprotic)? check_reagents->check_solvent Reagents OK solution Optimize conditions based on findings check_reagents->solution Impure/Incorrect Stoichiometry check_temp Is the reaction temperature optimal? check_solvent->check_temp Solvent OK check_solvent->solution Inappropriate Solvent check_base Is a suitable base present? check_temp->check_base Temp OK check_temp->solution Suboptimal Temperature check_solubility Are all reactants soluble? check_base->check_solubility Base OK check_base->solution Base issue check_side_reactions Analyze for side products (e.g., elimination) check_solubility->check_side_reactions Solubility OK check_solubility->solution Insolubility check_side_reactions->solution

Caption: A step-by-step workflow for troubleshooting low reaction yields.

Potential Causes & Solutions
Potential Cause Troubleshooting/Solution Expected Outcome
Inappropriate Solvent Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3]Improved reaction rate and yield.
Poor Solubility of Reactants Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system (e.g., DMF, acetonitrile, or a mixed solvent system).[6]A homogeneous reaction mixture should lead to more consistent and improved reaction rates and yields.
Insufficient Basicity The reaction of the piperidine derivative with a nucleophile can generate an acid that can protonate the starting material or product. Add a non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) to scavenge the acid.[7]Improved reaction rate and prevention of starting material deactivation.
Moisture in the Reaction Ensure all glassware is oven-dried and reagents and solvents are anhydrous. Water can hydrolyze the ester or interfere with the reaction.[8]Prevention of unwanted side reactions and improved yield.
Low Reaction Temperature While lower temperatures can reduce side reactions, they can also slow down the desired reaction. Gradually increase the reaction temperature and monitor the progress by TLC or LC-MS.Increased reaction rate and conversion of starting material.
Issue 2: Formation of Impurities

The presence of impurities can complicate purification and reduce the overall yield of the desired product.

Common Impurities and Their Mitigation
Impurity Potential Cause Mitigation Strategy
Elimination Product (E2) A strong, sterically hindered base is used, or the reaction is run at a high temperature. This is more likely with secondary and tertiary alkyl halides.Use a less hindered, non-nucleophilic base like K₂CO₃. Running the reaction at a lower temperature can also favor substitution over elimination.
Hydrolysis Product Presence of water in the reaction mixture.Use anhydrous solvents and reagents. Ensure glassware is thoroughly dried.[9]
Over-alkylation Product The product of the initial alkylation reacts further with the alkylating agent.Use a slight excess of the nucleophile. Add the this compound slowly to the reaction mixture.[9]
Solvent Selection Guide

The following table provides a summary of common solvents and their general applicability to the alkylation of this compound.

Solvent Type Dielectric Constant (ε) Suitability for S(_N)2 Comments
Dimethylformamide (DMF) Polar Aprotic37ExcellentGood solvating power for a wide range of nucleophiles.[3]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47ExcellentHigh boiling point can be advantageous for slower reactions requiring heat.
Acetonitrile (MeCN) Polar Aprotic36Very GoodA good general-purpose solvent for S(_N)2 reactions.[3]
Tetrahydrofuran (THF) Polar Aprotic7.6ModerateLess polar than DMF or DMSO, may result in slower reaction rates.
Methanol (MeOH) Polar Protic33Poor to ModerateRisk of solvolysis and reduced nucleophile reactivity.
Ethanol (EtOH) Polar Protic24Poor to ModerateSimilar drawbacks to methanol.
Toluene Non-polar2.4PoorGenerally unsuitable due to poor solubility of reactants.
Dichloromethane (DCM) Polar Aprotic9.1ModerateCan be a suitable solvent, but its polarity is lower than DMF or DMSO.
Experimental Protocol: General Procedure for Alkylation

This protocol provides a general starting point for the alkylation of a nucleophile with this compound. Optimization of specific parameters may be required for your particular substrate.

setup Reaction Setup: - Dry flask under inert atmosphere - Add nucleophile and base solvent Add anhydrous polar aprotic solvent (e.g., DMF) setup->solvent addition Slowly add this compound solvent->addition reaction Stir at appropriate temperature addition->reaction monitoring Monitor reaction by TLC or LC-MS reaction->monitoring workup Quench reaction and perform aqueous workup monitoring->workup Reaction complete purification Purify by column chromatography workup->purification product Characterize final product purification->product

Caption: A general workflow for the alkylation reaction.

Step-by-Step Methodology:

  • To a dry, inert-atmosphere-flushed flask, add the nucleophile (1.0 - 1.2 equivalents) and a non-nucleophilic base such as potassium carbonate (1.5 - 2.0 equivalents).

  • Add a suitable anhydrous polar aprotic solvent (e.g., DMF, MeCN) to dissolve or suspend the reactants.

  • Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by an appropriate technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

Technical Support Center: Preserving Stereointegrity in Reactions with (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This valuable chiral building block is essential for the synthesis of numerous pharmaceutical compounds where stereochemistry is critical. As a primary alkyl bromide, it is structurally predisposed to undergo nucleophilic substitution via the SN2 mechanism, which proceeds with inversion of configuration and thus preserves stereochemical purity. However, suboptimal reaction conditions can introduce a competing SN1 pathway, leading to the formation of a planar carbocation intermediate and subsequent racemization.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you maintain the stereointegrity of your chiral starting material throughout your synthetic sequence.

Troubleshooting Guide: Diagnosing and Correcting Racemization

This section is designed to help you quickly identify and resolve issues of racemization or epimerization encountered during your experiments.

Question 1: I've detected significant racemization (>5%) in my final product after a substitution reaction. What are the most likely causes?

Answer: Racemization is a clear indicator that a portion of your reaction is proceeding through an SN1 mechanism instead of the desired SN2 pathway. The primary factors that favor the SN1 route for this substrate are, in order of importance: solvent choice, reaction temperature, and the nature of your nucleophile.

  • Improper Solvent Selection: This is the most common cause. The use of polar protic solvents (e.g., water, methanol, ethanol) can stabilize the carbocation intermediate required for the SN1 mechanism, thereby accelerating the rate of racemization.[3][4][5] These solvents can also solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the desired SN2 reaction.[6]

  • Elevated Reaction Temperature: Higher temperatures can provide the necessary activation energy to force the formation of the relatively unstable primary carbocation, opening the door to the SN1 pathway.[7] Heat disproportionately favors elimination (E1/E2) and SN1 reactions over SN2.[8]

  • Weak or Sterically Hindered Nucleophile: A low concentration of a weak (neutral) or sterically bulky nucleophile will slow the rate of the bimolecular SN2 reaction.[9][10] If the SN2 pathway is slow, the unimolecular SN1 pathway, which is independent of the nucleophile's concentration or strength, can become competitive.[11][12]

Troubleshooting_Workflow Problem Racemization or Epimerization Detected (Confirmed by Chiral HPLC/SFC) Check_Solvent Step 1: Analyze Solvent Was a dry, polar aprotic solvent used? (e.g., DMF, DMSO, Acetonitrile) Problem->Check_Solvent Solvent_OK Solvent is appropriate. Check_Solvent->Solvent_OK  Yes Solvent_Bad Action: Redesign reaction using a dry, polar aprotic solvent. Water is a polar protic solvent and must be excluded. Check_Solvent->Solvent_Bad No   Check_Temp Step 2: Evaluate Temperature Was the reaction run at the lowest practical temperature? (e.g., 0 °C to RT) Solvent_OK->Check_Temp Temp_OK Temperature is likely not the primary issue. Check_Temp->Temp_OK  Yes Temp_Bad Action: Repeat reaction at a lower temperature. Consider starting at 0 °C and allowing to slowly warm to RT. Check_Temp->Temp_Bad No   Check_Nuc Step 3: Assess Nucleophile Is the nucleophile strong, anionic, and non-bulky? Is its concentration sufficient? Temp_OK->Check_Nuc Nuc_OK All primary factors are optimized. Consider secondary effects (see FAQ). Check_Nuc->Nuc_OK  Yes Nuc_Bad Action: Increase nucleophile concentration. If possible, switch to a stronger, less hindered nucleophile (e.g., use NaN3 instead of a bulky amine). Check_Nuc->Nuc_Bad No  

Figure 1. Troubleshooting workflow for diagnosing racemization.

Question 2: My reaction is very slow at room temperature, and when I heat it, I observe byproducts and some loss of stereochemical purity. How can I improve the reaction rate while maintaining stereointegrity?

Answer: This is a classic optimization challenge. Forcing a reaction with heat is often counterproductive for stereochemical control. Instead, focus on enhancing the intrinsic rate of the SN2 reaction.

  • Change to a More Polar Aprotic Solvent: While both DMF and acetonitrile are polar aprotic, solvents like DMSO can sometimes accelerate SN2 reactions even further due to their high polarity and ability to dissolve ionic nucleophiles. Ensure the solvent is anhydrous.

  • Increase Nucleophile Reactivity: If you are using a salt (e.g., sodium salt of a phenol), consider adding a phase-transfer catalyst (like TBAF or 18-crown-6) to increase the solubility and reactivity of the anionic nucleophile in the organic solvent.

  • Utilize the Finkelstein Reaction: If your nucleophile is weak, consider a two-step, one-pot approach. Add a catalytic amount of sodium iodide (NaI) or potassium iodide (KI). The iodide will displace the bromide in situ to form the more reactive alkyl iodide, which is then displaced by your primary nucleophile. This often allows reactions to proceed at lower temperatures.

Frequently Asked Questions (FAQs)

FAQ 1: Why is solvent selection so critical for this specific substrate?

Answer: The choice of solvent directly dictates the dominant reaction mechanism. The energy difference between the SN1 and SN2 transition states is relatively small for this substrate, and the solvent can tip the balance.

  • Polar Aprotic Solvents (Recommended): Acetone, DMF, DMSO, and acetonitrile are ideal.[4] They possess strong dipole moments that can dissolve ionic nucleophiles but lack acidic protons. This means they solvate the nucleophile's counter-cation but leave the anionic nucleophile "naked" and highly reactive, strongly promoting the bimolecular SN2 pathway.[4][6][13]

  • Polar Protic Solvents (Avoid): Water, methanol, ethanol, and other alcohols will severely compromise stereointegrity. Their acidic protons form a hydrogen-bonding cage around the anionic nucleophile, stabilizing it and reducing its reactivity.[6] Simultaneously, their high polarity and hydrogen-bonding ability stabilize both the leaving group and the carbocation intermediate of the SN1 pathway, making racemization the favored outcome.[3][5][14]

Solvent Class Examples Effect on Nucleophile Favored Mechanism Stereochemical Outcome
Polar Aprotic DMF, DMSO, AcetonitrileAnion is "naked", highly reactiveSN2 Inversion (Purity Maintained)
Polar Protic Water, Methanol, EthanolAnion is solvated, less reactiveSN1 Racemization (Purity Lost)
Non-Polar Hexane, Toluene, DioxanePoor solubility of most nucleophilesReaction is often impractically slowN/A
Table 1. Solvent effects on reaction mechanism and stereoselectivity.

FAQ 2: What is the ideal temperature range for substitution reactions with this compound?

Answer: The ideal temperature is the lowest one that allows the reaction to proceed to completion in a reasonable timeframe.

  • Starting Point: Always begin your optimizations at 0 °C to room temperature (20-25 °C). Many reactions with strong nucleophiles will proceed cleanly within this range.

  • Moderate Heating: If the reaction is too slow, gentle heating to 40-50 °C may be acceptable, but you must monitor for byproducts (elimination) and racemization by LC-MS and chiral HPLC.

  • High Temperatures (Avoid): Temperatures above 60 °C significantly increase the risk of racemization and elimination side reactions.[7] As a general rule, substitution is entropically neutral, while elimination is entropically favorable. Increasing temperature will always favor elimination over substitution.[8]

FAQ 3: What constitutes an "ideal" nucleophile for maintaining stereointegrity?

Answer: An ideal nucleophile for an SN2 reaction on this substrate should be strong, have low basicity, and be sterically unencumbered.

  • Strength: Anionic nucleophiles (e.g., N3⁻, CN⁻, RS⁻, I⁻) are significantly more reactive than their neutral conjugate acids (HN3, HCN, RSH, HI) and will drive the SN2 reaction more efficiently.[10][12]

  • Basicity: To avoid the competing E2 elimination pathway, the nucleophile should be a weak base. For example, azide (N3⁻) and cyanide (CN⁻) are excellent nucleophiles but relatively weak bases, making them ideal choices. In contrast, sterically hindered strong bases like potassium tert-butoxide will favor elimination exclusively.[15]

  • Steric Hindrance: The SN2 transition state is sensitive to steric bulk.[9] Small nucleophiles will react faster than bulky ones. For example, sodium azide will react much faster than a bulky secondary amine.

Factors_Graph SN2 SN2 Pathway (Stereo-inversion) SN1 SN1 Pathway (Racemization) Substrate Substrate: Primary Bromide Substrate->SN2 Inherently Favors Solvent Solvent Solvent->SN2 Polar Aprotic Favors Solvent->SN1 Polar Protic Favors Temp Temperature Temp->SN2 Low Temp Favors Temp->SN1 High Temp Favors Nucleophile Nucleophile Nucleophile->SN2 Strong, Anionic, Non-bulky Favors Nucleophile->SN1 Weak, Neutral Favors

Figure 2. Key experimental factors influencing the stereochemical outcome.

Validated Experimental Protocol: Stereoretentive N-Alkylation using Sodium Azide

This protocol describes a typical SN2 reaction designed to minimize racemization. Sodium azide is used as an example of a strong, non-basic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN3) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO4)

Equipment:

  • Round-bottom flask with magnetic stir bar

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • TLC plates (silica gel)

  • Rotary evaporator

  • Separatory funnel

  • Chiral HPLC or SFC for stereochemical purity analysis

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N2), add this compound (1.0 eq) and sodium azide (1.5 eq).

  • Solvent Addition: Add anhydrous DMF via syringe to achieve a substrate concentration of approximately 0.2 M.

  • Reaction: Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The product spot should be more polar than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10 volumes relative to DMF).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 10 volumes) followed by brine (1 x 10 volumes) to remove residual DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis (Self-Validation): Purify the crude product by column chromatography if necessary. Obtain a final purity analysis by standard HPLC/LC-MS and, most importantly, confirm the enantiomeric excess (% ee) of the product using a suitable chiral HPLC or SFC method to validate the stereointegrity of the process. The expected product is (R)-tert-butyl 3-(azidomethyl)piperidine-1-carboxylate with >99% ee.

References

Technical Support Center: Catalyst Selection for Cross-Coupling with (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. As a chiral, Boc-protected piperidine derivative, this substrate is invaluable in drug discovery, but its structure as a primary alkyl bromide with a β-hydrogen on a stereocenter presents unique challenges in catalysis.

This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you optimize your reaction outcomes, ensuring high yields, selectivity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What makes cross-coupling with this compound challenging?

A1: The primary challenge stems from its structure as a C(sp³)-electrophile. Unlike the more common C(sp²)-halides (e.g., aryl bromides), alkyl halides present two main hurdles for palladium-catalyzed cross-coupling:

  • Slower Oxidative Addition: The insertion of the palladium catalyst into the C-Br bond is often slower than with aryl halides.[1]

  • β-Hydride Elimination: This is the most significant competing side reaction. The substrate contains β-hydrogens on the piperidine ring, which can be abstracted by the palladium center after oxidative addition. This process leads to the formation of an undesired alkene byproduct and a palladium-hydride species, terminating the catalytic cycle and reducing the yield of the desired coupled product.[2][3]

Successfully coupling this substrate requires a catalytic system specifically designed to favor the desired reaction pathway (reductive elimination) over β-hydride elimination.

Q2: What are the most common types of cross-coupling reactions performed with this substrate?

A2: The most prevalent and synthetically useful reactions are those that form new carbon-carbon or carbon-nitrogen bonds. These include:

  • Suzuki-Miyaura Coupling: To form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds with boronic acids or their derivatives.[4]

  • Buchwald-Hartwig Amination: To form C(sp³)–N bonds with primary or secondary amines.[5][6][7]

  • Sonogashira Coupling: To form C(sp³)–C(sp) bonds with terminal alkynes. This is generally more challenging for alkyl halides but achievable with specialized catalysts.[8][9][10]

  • Negishi Coupling: To form C(sp³)–C(sp²) or C(sp³)–C(sp³) bonds using organozinc reagents, which are often highly effective for alkyl electrophiles.[1][11][12]

Q3: Is the Boc protecting group stable under typical cross-coupling conditions?

A3: Generally, yes. The tert-butoxycarbonyl (Boc) group is stable to the basic and mildly thermal conditions used in most palladium-catalyzed cross-coupling reactions.[13] However, it is sensitive to strong acids. Care should be taken during the reaction workup to avoid acidic conditions (e.g., strong acid washes) if the final product is intended to remain Boc-protected.

Catalyst & Ligand Selection Guide

The success of any cross-coupling reaction with an alkyl halide is critically dependent on the choice of ligand. The ligand's role is to stabilize the palladium center, promote the rate-limiting oxidative addition, and, most importantly, sterically disfavor the transition state that leads to β-hydride elimination.

The Power of Bulky, Electron-Rich Ligands

For C(sp³)-electrophiles, the most effective catalysts are generated from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand.[14] These ligands increase the electron density on the palladium, which accelerates oxidative addition. Their steric bulk favors the formation of monoligated palladium species, which are highly active, and promotes the final, product-forming reductive elimination step over the competing β-hydride elimination.[2]

Recommended Catalyst Systems by Reaction Type
Reaction TypeRecommended Pd Precursor(s)Recommended Ligand ClassSpecific Ligand ExamplesTypical Base(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃Buchwald Biarylphosphines, TrialkylphosphinesSPhos, XPhos, RuPhos, P(t-Bu)₃, PCy₃K₃PO₄, Cs₂CO₃, K₂CO₃
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃, [Pd(allyl)Cl]₂Buchwald Biarylphosphines, Josiphos-typetBuXPhos, BrettPhos, P(t-Bu)₃NaOtBu, KOtBu, LHMDS
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄N-Heterocyclic Carbenes (NHCs), Custom PhosphinesIPr, IMesCs₂CO₃, Et₃N, DiPEA
Negishi Pd₂(dba)₃, Ni(cod)₂Buchwald Biarylphosphines, Pybox LigandscataCXium® A, SPhos, s-Bu-Pybox (for Ni)(No base required)

This table provides a starting point. Optimization of the specific ligand, base, and solvent is often necessary for a given substrate combination.

Visualizing the Catalytic Process

Understanding the catalytic cycle is key to troubleshooting. The diagram below illustrates the general mechanism for a palladium-catalyzed cross-coupling reaction. The choice of ligand directly influences the rates of each step.

Cross_Coupling_Cycle pd0 Pd(0)Lₙ Active Catalyst oa Oxidative Addition pd0->oa pd2_complex R¹-Pd(II)Lₙ-X Intermediate oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_coupled R¹-Pd(II)Lₙ-R² Intermediate tm->pd2_coupled re Reductive Elimination pd2_coupled->re re->pd0 Catalyst Regeneration product R¹-R² Desired Product re->product start R¹-X start->oa partner R²-M partner->tm Troubleshooting_Flowchart start Low / No Product Yield check_reagents 1. Verify Reagent & Solvent Quality (Anhydrous, Degassed, Purity) start->check_reagents check_conditions 2. Assess Reaction Conditions (Inert Atmosphere, Temperature) start->check_conditions side_products 3. Analyze Side Products start->side_products beta_elim β-Hydride Elimination Product Observed? side_products->beta_elim homocoupling Homo-coupling of Partner Observed? side_products->homocoupling dehalogenation Starting Material Dehalogenated? side_products->dehalogenation sol_beta Action: • Use Bulkier Ligand (e.g., XPhos, P(t-Bu)₃) • Lower Reaction Temperature beta_elim->sol_beta Yes sol_homo Action: • Adjust Base/Solvent • Check Pd:Ligand Ratio • Lower Temperature homocoupling->sol_homo Yes sol_dehal Action: • Use a Weaker, Non-nucleophilic Base • Ensure Anhydrous Conditions dehalogenation->sol_dehal Yes

References

Validation & Comparative

A Comparative Guide to (R)- and (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate: Synthesis, Analysis, and Stereochemical Considerations in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the (R) and (S) enantiomers of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple product description to offer a comprehensive analysis of their stereoselective synthesis, analytical differentiation, and the critical implications of their distinct stereochemistry in research and development.

Introduction: The Significance of Chirality in the Piperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for optimizing drug-receptor interactions.

When substitution introduces a chiral center, as in the case of 3-substituted piperidines, the specific stereoconfiguration—(R) or (S)—is not a trivial detail. It becomes a critical determinant of a molecule's biological activity. Enantiomers of a chiral drug can exhibit widely different potency, efficacy, and even safety profiles due to the stereospecific nature of biological receptors.[2][3] For instance, studies on analogous chiral piperidinols have shown that anti-tuberculosis activity can be predominantly associated with either the (R) or (S) isomer, underscoring that there is no universal rule and that stereochemistry must be empirically validated for each biological target.[4]

This guide focuses on (R)- and (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, two enantiomeric building blocks that serve as crucial starting points for the synthesis of complex, high-value pharmaceutical candidates. We will explore the practical methodologies required to synthesize and analyze these distinct stereoisomers and discuss the fundamental principles that govern their differential utility.

Part 1: Stereoselective Synthesis – Accessing Enantiopure Building Blocks

The most reliable and common strategy for obtaining enantiomerically pure (R)- or (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is through the stereospecific modification of a chiral precursor. The logical precursors are the corresponding chiral alcohols, (R)- and (S)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate, which are themselves accessible from a common achiral starting material.

The conversion of the primary alcohol to the target bromide is a standard functional group transformation. The Appel reaction, utilizing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), is an excellent choice for this conversion.

Causality of Experimental Choice: The Appel reaction is performed under mild, neutral conditions, which is crucial for preventing side reactions such as racemization or rearrangement of the chiral center. It proceeds via an Sₙ2 mechanism, which results in a clean inversion of stereochemistry at the carbon bearing the hydroxyl group is not the chiral center itself, thus the stereochemistry of the piperidine ring is preserved.

Experimental Protocol: Synthesis via Bromination of Chiral Alcohol

This protocol describes the conversion of the chiral alcohol precursor to the final bromomethyl product. The same procedure applies to both the (R) and (S) enantiomers, starting from the corresponding enantiomerically pure alcohol.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the chiral starting material, tert-butyl (R)-3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

Step 2: Appel Reaction

  • To the cooled solution, add carbon tetrabromide (CBr₄, 1.2 eq.) in a single portion.

  • Slowly add triphenylphosphine (PPh₃, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Step 3: Work-up and Purification

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM.

  • Add n-hexane to the residue to precipitate the triphenylphosphine oxide byproduct.

  • Filter the mixture through a pad of Celite®, washing the solid with additional n-hexane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., 0% to 20%) to elute the product.

  • Combine the pure fractions and concentrate under vacuum to yield the final product, (R)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, typically as a colorless to pale yellow oil.

Synthetic Workflow Diagram

G cluster_S (S)-Enantiomer Pathway cluster_R (R)-Enantiomer Pathway NBPO N-Boc-3-piperidone (Achiral Precursor) S_Alc (S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate [CAS: 143900-44-1] NBPO->S_Alc Asymmetric Reduction (S-selective) R_Alc (R)-tert-Butyl 3-hydroxypiperidine-1-carboxylate [CAS: 140695-85-8] NBPO->R_Alc Asymmetric Reduction (R-selective) S_Br (S)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate [CAS: 158406-99-6] S_Alc->S_Br Appel Reaction (CBr4, PPh3) R_Br (R)-tert-Butyl 3-(bromomethyl)piperidine-1-carboxylate R_Alc->R_Br Appel Reaction (CBr4, PPh3)

Caption: Stereoselective synthesis workflow for (R) and (S) enantiomers.

Part 2: Analytical Differentiation and Quality Control

Enantiomers possess identical physical properties in an achiral environment. Therefore, standard analytical techniques like NMR spectroscopy, IR spectroscopy, and mass spectrometry will produce identical results for both the (R) and (S) isomers. Their differentiation requires a chiral environment, with Chiral High-Performance Liquid Chromatography (HPLC) being the definitive method for both analytical separation and preparative purification.[5][6]

The Principle of Chiral Recognition: Chiral HPLC relies on a Chiral Stationary Phase (CSP). For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are highly effective.[7] The enantiomers transiently interact with the chiral environment of the CSP, forming temporary diastereomeric complexes. The difference in the stability of these complexes leads to different retention times, allowing for their separation.

Experimental Protocol: Chiral HPLC Method Development

Objective: To resolve the racemic mixture of tert-butyl 3-(bromomethyl)piperidine-1-carboxylate and determine the enantiomeric excess (ee) of a synthesized sample.

1. Column Selection and Initial Screening:

  • Primary Recommendation: Start with a polysaccharide-based CSP. Columns like Chiralpak® IA, Chiralpak® AD-H, or Chiralcel® OD-H are excellent starting points for this class of compounds.[7]

  • Column Dimensions: For analytical purposes, a 250 x 4.6 mm column with a 5 µm particle size is standard.

2. Mobile Phase Selection (Normal Phase):

  • Solvent System: A mixture of a non-polar alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used.

  • Initial Screening Conditions: Begin with an isocratic mobile phase of 90:10 (v/v) n-hexane:isopropanol at a flow rate of 1.0 mL/min.

  • Detection: Use a UV detector set to a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore.

3. Method Optimization:

  • Adjusting Modifier Concentration: If resolution is poor, systematically vary the percentage of the alcohol modifier. Decreasing the alcohol content generally increases retention time and may improve resolution.

  • Changing the Alcohol Modifier: Switching from isopropanol to ethanol, or vice-versa, can significantly alter the selectivity of the separation.

  • Temperature Control: Maintain a constant column temperature (e.g., 25 °C). Temperature can affect retention and selectivity; exploring a range (e.g., 15-40 °C) can be a useful optimization parameter.

ParameterRecommended Starting ConditionOptimization Strategy
Chiral Stationary Phase Chiralpak® AD-H or Chiralcel® OD-HScreen alternative polysaccharide columns.
Mobile Phase n-Hexane / Isopropanol (90:10 v/v)Vary alcohol % (5-20%); switch to ethanol.
Flow Rate 1.0 mL/minAdjust between 0.5-1.5 mL/min to balance speed and resolution.
Column Temperature 25 °CTest range from 15-40 °C to fine-tune selectivity.
Detection Wavelength 215 nmScan for optimal signal-to-noise ratio.

Analytical Workflow Diagram

G Sample Synthesized Sample (e.g., (R)-enantiomer) HPLC Chiral HPLC System (e.g., Chiralpak AD-H) Sample->HPLC Racemate Racemic Standard (50:50 R/S) Racemate->HPLC Chromatogram_Rac Chromatogram (Racemate) - Two equal area peaks - Identifies tR(R) and tR(S) HPLC->Chromatogram_Rac Inject Standard Chromatogram_Sam Chromatogram (Sample) - Major peak at tR(R) - Minor peak at tR(S) HPLC->Chromatogram_Sam Inject Sample Calculation Calculate Enantiomeric Excess (ee) ee (%) = [(Area_R - Area_S) / (Area_R + Area_S)] * 100 Chromatogram_Sam->Calculation

Caption: Workflow for determining enantiomeric excess using chiral HPLC.

Part 3: Comparative Physicochemical and Spectroscopic Properties

The fundamental principle of enantiomers is that they share identical physical and spectroscopic properties in an achiral medium. Their distinction only arises from their interaction with other chiral entities or plane-polarized light.

Property(R)-Enantiomer(S)-EnantiomerJustification
CAS Number 140695-85-8 (Precursor)158406-99-6Unique identifiers for each stereoisomer.
Molecular Formula C₁₁H₂₀BrNO₂C₁₁H₂₀BrNO₂Identical atomic composition.
Molecular Weight 278.19 g/mol 278.19 g/mol Identical atomic composition.
Appearance Colorless to pale yellow oilColorless to pale yellow oilPhysical state is identical.
¹H & ¹³C NMR Spectra IdenticalIdenticalNuclei are in identical chemical environments.
IR Spectrum IdenticalIdenticalVibrational modes of bonds are the same.
Specific Optical Rotation [α]D = +x[α]D = -xEqual in magnitude, opposite in direction.

Note: The specific optical rotation value (x) must be experimentally determined under defined conditions (concentration, solvent, temperature).

Part 4: Differential Reactivity and Applications in Drug Discovery

While no single published study directly compares the biological activity of (R)- and (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, the principles of stereopharmacology provide a robust framework for understanding their differential potential. The fixed, three-dimensional orientation of the reactive bromomethyl group is the key differentiator.

The Principle of Stereospecificity: Biological targets like enzymes and receptors are chiral macromolecules. The binding of a small molecule ligand is often dependent on a precise "three-point" interaction. An (R) enantiomer may fit perfectly into a binding pocket, while its (S) mirror image may fit poorly or not at all, leading to dramatic differences in biological response. The introduction of a chiral center at the 3-position of the piperidine ring has been shown to significantly impact the potency and selectivity of drug candidates.[2][8]

Application as Distinct Chiral Building Blocks: In synthesis, the two enantiomers are not interchangeable. They are distinct tools for constructing stereochemically complex molecules. When reacting with another chiral molecule, the (R) and (S) enantiomers will form two different diastereomers. These diastereomers will have different physical properties and, more importantly, different biological activities.

The choice of which enantiomer to use is therefore a critical design element in a synthetic campaign, dictated by the desired stereochemistry of the final target molecule.

Conceptual Reaction Diagram

Caption: Differential outcomes from reacting (R) and (S) enantiomers.

Conclusion

(R)- and (S)-tert-butyl 3-(bromomethyl)piperidine-1-carboxylate are distinct chemical entities whose identical composition belies their fundamentally different nature in a chiral world. While their synthesis and analysis are straightforward using established stereoselective methods and chiral chromatography, their application in drug discovery and development requires careful consideration.

The choice between the (R) and (S) enantiomer is a critical decision that will profoundly impact the biological activity and synthetic pathway of a project. Researchers must assume that the two isomers will behave differently. The protocols and principles outlined in this guide provide the necessary framework for synthesizing the desired pure enantiomer, verifying its stereochemical integrity, and making an informed decision on which "key" is the right one to unlock the potential of their target molecule.

References

A Senior Scientist's Guide to Strategic Alternatives for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery, the (R)-3-methylpiperidine scaffold is a privileged structure, offering a valuable three-dimensional vector for probing chemical space. The go-to electrophile for introducing this moiety is often (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate. While effective, its lachrymatory nature, potential instability, and the rigid reaction conditions it demands necessitate a broader toolkit for the discerning medicinal chemist.

This guide provides an in-depth comparison of strategic alternatives, moving beyond a simple reagent-for-reagent swap. We will explore three core strategies: modifying the leaving group for nuanced reactivity, activating the stable alcohol precursor in situ via the Mitsunobu reaction, and employing the corresponding aldehyde for direct C-N bond formation through reductive amination. Each alternative is presented with supporting data, detailed experimental protocols, and the strategic rationale behind its selection.

The Benchmark: Understanding this compound

The utility of this reagent lies in its straightforward reactivity as a primary alkyl halide in SN2 reactions. It readily alkylates a variety of nucleophiles, including phenols, amines, and thiols, to introduce the protected (R)-3-methylpiperidine fragment. However, its reliance on a single leaving group—bromide—can be limiting. Certain synthetic routes may be complicated by its moderate reactivity, potential for side reactions, or incompatibility with sensitive substrates.

Alternative Strategy 1: Fine-Tuning Reactivity with Sulfonate Esters

The most direct alternative to the bromomethyl reagent is to replace the bromide with a more versatile leaving group, such as a tosylate (OTs) or mesylate (OMs). These are prepared from the stable and commercially available precursor, (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate.

The Scientific Rationale

The primary advantage of sulfonate esters is the ability to avoid the often harsh conditions (e.g., HBr, PBr₃) required to synthesize the alkyl bromide from the alcohol. These acidic conditions can be incompatible with sensitive functional groups and may promote side reactions like carbocation rearrangements in susceptible systems.[1] The conversion of an alcohol to a tosylate or mesylate proceeds under mild basic conditions, preserving the integrity of the substrate and maintaining stereochemical fidelity at the carbinol center.[2]

Furthermore, tosylates and mesylates are exceptionally good leaving groups—better than bromide—because their negative charge is stabilized through resonance across multiple oxygen atoms.[1] This enhanced reactivity can lead to faster reaction times and improved yields, particularly with weaker nucleophiles. From a practical standpoint, tosylates are often crystalline, well-behaved solids that are easier to purify and handle than their liquid bromide counterparts.[2][3]

Comparative Performance Data

While direct side-by-side kinetic data for this specific piperidine system is sparse in readily available literature, the principles of leaving group ability are well-established. The choice between bromide and tosylate can, however, be influenced by the nucleophile and steric factors.[4][5]

Feature(R)-...-3-(bromomethyl)piperidine-1-carboxylate(R)-...-3-((tosyloxy)methyl)piperidine-1-carboxylate
Precursor (R)-...-3-(hydroxymethyl)piperidine-1-carboxylate(R)-...-3-(hydroxymethyl)piperidine-1-carboxylate
Synthesis Conditions Harsh (e.g., PBr₃, HBr)Mild (e.g., TsCl, Pyridine or Et₃N)
Leaving Group Ability GoodExcellent[1]
Typical State Liquid / Low-melting solidCrystalline Solid[2]
Key Advantage Commercially available, direct useMilder synthesis, higher reactivity, easier handling
Key Disadvantage Lachrymatory, synthesis can be harshRequires an extra synthetic step from the alcohol
Experimental Protocol: Synthesis of (R)-tert-butyl 3-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol is adapted from a standard tosylation procedure.

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.), anhydrous dichloromethane (DCM, approx. 0.1 M), and triethylamine (1.5 eq.). Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise, ensuring the internal temperature remains below 5 °C. Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq.).

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC for the consumption of the starting alcohol.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volumes).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (optional, to remove residual amine), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Workflow Diagram: Tosylate Formation and Use

G cluster_0 Activation Step cluster_1 Alkylation Step Alcohol (R)-Boc-Piperidine-3-Methanol Tosylate (R)-Boc-Piperidine-3-Tosylmethyl Alcohol->Tosylate  TsCl, Et3N, DMAP  DCM, 0°C to RT Product Alkylated Product (Nu-CH2-Pip(Boc)) Tosylate->Product Nucleophile Nucleophile (Nu-H) Nucleophile->Product Base Base (e.g., K2CO3, Cs2CO3) Base->Product

Caption: Workflow for the tosylate alternative.

Alternative Strategy 2: In Situ Activation via the Mitsunobu Reaction

The Mitsunobu reaction offers a powerful and elegant method to bypass the need for isolating an activated electrophile altogether. It converts the stable precursor alcohol directly into a reactive intermediate in situ, which is then displaced by a suitable nucleophile.[6]

The Scientific Rationale

This strategy is ideal for scenarios involving precious or sensitive nucleophiles. The reaction proceeds under neutral, mild conditions, typically at 0 °C to room temperature. A key feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the reacting carbon center.[7] While this is not relevant for the primary CH₂OH group of our substrate, it underscores the reaction's SN2-type mechanism, which avoids carbocation formation and rearrangements.

The primary limitation is the scope of the nucleophile, which generally must have a pKa of ≤ 15 to effectively protonate the betaine intermediate formed from triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8] This makes it perfect for carboxylic acids, phenols, and imides like phthalimide, the latter serving as a protected precursor to a primary amine.

A significant practical challenge is the removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), which is notoriously difficult to separate from desired products.[9] However, several effective work-up strategies have been developed, including precipitation with metal salts (e.g., MgCl₂, ZnCl₂) or crystallization.[9][10] For many non-polar products, a simple filtration through a plug of silica gel using a non-polar eluent like hexanes/ether can effectively retain the polar TPPO.[11][12]

Experimental Protocol: Mitsunobu Reaction with Phthalimide

This protocol provides a method for synthesizing the protected amine, a versatile intermediate.[8]

  • Setup: To a flame-dried round-bottom flask under an argon atmosphere, add (R)-tert-butyl 3-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.). Dissolve the solids in anhydrous tetrahydrofuran (THF, approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise via syringe over 10-15 minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Work-up (TPPO Removal):

    • Concentrate the reaction mixture in vacuo.

    • Add a minimal amount of a non-polar solvent like diethyl ether to the residue. The TPPO and hydrazine byproduct may precipitate.

    • Filter the solids, washing with cold ether.

    • Alternative: For non-polar products, dissolve the crude residue in a small amount of DCM, add silica gel, and concentrate to dryness. Load this onto a silica gel column and elute with a low-polarity solvent system (e.g., 10-20% Ethyl Acetate in Hexanes). The desired product should elute before the highly polar TPPO.

  • Purification: The filtered/eluted product can be further purified by flash column chromatography if necessary.

Diagram: The Mitsunobu Reaction Cycle

G PPh3 PPh3 Betaine Betaine Intermediate [PPh3+-N(R)-N-(R)CO2iPr] PPh3->Betaine DIAD DIAD DIAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt [R'-O-PPh3+] Betaine->Alkoxyphosphonium + R'-OH Hydrazine Hydrazine Byproduct Betaine->Hydrazine + H+ Alcohol R'-OH (Piperidine Methanol) Alcohol->Alkoxyphosphonium Product Product (R'-Nu) Alkoxyphosphonium->Product + Nu- TPPO TPPO (Byproduct) Alkoxyphosphonium->TPPO Nucleophile Nu-H (e.g., Phthalimide) Nucleophile->Product

Caption: The catalytic cycle of the Mitsunobu reaction.

Alternative Strategy 3: Reductive Amination from the Aldehyde

For the specific and highly common goal of forming a C-N bond, reductive amination is arguably the most efficient and direct strategy. This approach uses (R)-tert-butyl 3-formylpiperidine-1-carboxylate, which is readily prepared by oxidation of the corresponding alcohol.

The Scientific Rationale

Reductive amination is a robust, one-pot procedure that combines a carbonyl compound (the aldehyde) and an amine to form an imine or iminium ion, which is then immediately reduced by a mild, selective hydride agent. The key advantage is operational simplicity and high atom economy.

The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most applications.[13] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the protonated iminium ion intermediate. Its tolerance of mildly acidic conditions (often a catalytic amount of acetic acid is added to facilitate iminium formation) makes it broadly applicable.[14] For more sensitive substrates, sodium cyanoborohydride (NaBH₃CN) can be used, although its toxicity is a significant drawback.[15]

This method is superior to direct alkylation with the bromide when dealing with primary amines, as it completely avoids the common problem of over-alkylation (formation of tertiary amines and quaternary ammonium salts).

Experimental Protocol: Reductive Amination with Benzylamine

This protocol is a representative example for coupling the aldehyde with a primary amine.[13]

  • Setup: In a round-bottom flask, dissolve (R)-tert-butyl 3-formylpiperidine-1-carboxylate (1.0 eq.) and benzylamine (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE) (approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. A catalytic amount of acetic acid (0.1 eq.) can be added to promote imine formation, particularly for less nucleophilic amines.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise to the mixture. The reaction may bubble slightly.

  • Reaction: Stir at room temperature for 12-16 hours, monitoring by TLC or LC-MS until the starting materials are consumed.

  • Work-up: Carefully quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volumes).

  • Washing & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography.

Workflow Diagram: Reductive Amination

G Aldehyde (R)-Boc-Piperidine-3-Carboxaldehyde Imine Iminium Ion Intermediate Aldehyde->Imine [H+] cat. Amine Amine (R'-NH2) Amine->Imine STAB NaBH(OAc)3 (STAB) STAB->Imine Reduction Product Secondary Amine Product Imine->Product

Caption: One-pot workflow for reductive amination.

Conclusion and Strategic Recommendations

The choice of reagent for introducing the (R)-3-methylpiperidine moiety is not a one-size-fits-all decision. A strategic approach based on the specific synthetic context will always yield the best results.

  • For General Nucleophiles & Improved Handling: Converting the precursor alcohol to its tosylate or mesylate is an excellent strategy. It provides a highly reactive, often crystalline electrophile prepared under mild conditions, avoiding the potential pitfalls of using HBr or PBr₃.

  • For Sensitive or Acidic Nucleophiles (Phenols, Imides): The Mitsunobu reaction is unparalleled. Its mild, neutral conditions and in situ activation make it ideal for complex settings, provided one has a robust plan for removing the triphenylphosphine oxide byproduct.

  • For Direct C-N Bond Formation: Reductive amination of the corresponding aldehyde is the most efficient and direct route. It avoids over-alkylation issues common with alkyl halides and is a highly reliable and scalable one-pot procedure.

By moving beyond the standard bromomethyl reagent and embracing these alternatives, researchers can enhance the efficiency, robustness, and elegance of their synthetic routes, accelerating the path to novel chemical entities.

References

The Alchemist's A-List: A Comparative Guide to Piperidine Building Blocks in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery and development, the piperidine ring is more than a mere scaffold; it is a privileged motif, a cornerstone of countless therapeutic agents.[1][2] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an invaluable tool in the medicinal chemist's arsenal. However, the synthetic accessibility of precisely functionalized piperidines often dictates the pace and feasibility of a research program. This guide provides an in-depth, comparative analysis of key piperidine building blocks, moving beyond a simple catalog of reactions to offer a rationale-driven exploration of synthetic choices, supported by experimental data and protocols.

The Centrality of the Piperidine Core: Why This Heterocycle Reigns Supreme

The piperidine nucleus is a recurring feature in a vast array of pharmaceuticals, from blockbuster drugs to cutting-edge clinical candidates. Its prevalence is not coincidental. The saturated six-membered ring offers a unique combination of properties:

  • Three-Dimensional Diversity: Unlike flat aromatic rings, the chair-like conformation of piperidine allows for the precise spatial orientation of substituents in axial and equatorial positions, enabling fine-tuning of interactions with biological targets.

  • Improved Physicochemical Properties: The incorporation of a piperidine moiety can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability, all critical parameters in drug design.

  • Synthetic Tractability: A wealth of synthetic methodologies has been developed for the construction and functionalization of the piperidine ring, providing a diverse toolkit for chemists.

This guide will focus on a comparative analysis of synthetic routes to three strategically important classes of piperidine building blocks: Chiral 2-Substituted Piperidines , Versatile 4-Piperidones , and the medicinally crucial Piperidine-4-Carboxylic Acid Derivatives .

The Quest for Chirality: A Comparative Study of 2-Substituted Piperidine Synthesis

The stereochemistry of substituents on the piperidine ring can have a profound impact on biological activity. As such, the development of enantioselective methods for the synthesis of chiral piperidines is of paramount importance. Here, we compare two powerful strategies for the synthesis of the exemplary 2-benzylpiperidine.

Comparative Analysis: Catalytic Asymmetric Hydrogenation vs. Chiral Auxiliary-Mediated Alkylation
ParameterMethod 1: Catalytic Asymmetric HydrogenationMethod 2: Chiral Auxiliary-Mediated Alkylation
Starting Material 2-Benzyl-N-benzylpyridinium bromide(S)-4-Benzyl-2-oxazolidinone, Propionyl chloride, Benzyl bromide
Key Reagent/Catalyst [Ir(COD)Cl]₂ / (R)-MeO-BoQPhosn-BuLi or LDA, (S)-4-Benzyl-2-oxazolidinone
Overall Yield High (typically >95%)[3]Moderate (typically 60-75% over 3 steps)[3]
Enantioselectivity 90:10 er (80% ee)[3]>98:2 dr (>96% de)[3]
Reaction Temperature 20-30 °C[3]-78 °C to 0 °C[3]
Reaction Time 24 hours[3]~10 hours (for alkylation and cleavage)[3]
Pressure 450 psi (H₂)[3]Atmospheric[3]
Key Advantages High atom economy, catalytic use of chiral source, direct conversion of pyridine derivative.[3]High diastereoselectivity, reliable and predictable outcome, well-established procedures.[3]
Key Disadvantages Requires high-pressure equipment, specialized chiral ligand.[3]Stoichiometric use of chiral auxiliary, multi-step process, cryogenic temperatures required.[3]
Experimental Workflow & Rationale

The choice between these two methodologies is a classic example of the trade-offs in modern organic synthesis. The catalytic approach offers elegance and efficiency, while the auxiliary-based method provides robust and predictable stereocontrol.

G cluster_0 Method 1: Catalytic Asymmetric Hydrogenation cluster_1 Method 2: Chiral Auxiliary-Mediated Alkylation start1 2-Benzyl-N-benzylpyridinium bromide proc1 [Ir(COD)Cl]₂ / (R)-MeO-BoQPhos H₂, 450 psi, 24h start1->proc1 Direct, atom-economical end1 Enantioenriched 2-Benzylpiperidine proc1->end1 High yield, moderate ee start2 (S)-4-Benzyl-2-oxazolidinone proc2a 1. n-BuLi 2. Propionyl chloride start2->proc2a inter2a Acylated Auxiliary proc2a->inter2a proc2b 1. LDA, -78 °C 2. Benzyl bromide inter2a->proc2b Diastereoselective alkylation inter2b Alkylated Auxiliary proc2b->inter2b proc2c Auxiliary Cleavage (e.g., LiOH, H₂O₂) inter2b->proc2c inter2c Chiral Carboxylic Acid proc2c->inter2c proc2d Reduction & Cyclization inter2c->proc2d Further functionalization end2 Enantioenriched 2-Benzylpiperidine proc2d->end2 High de

Synthetic workflows for 2-benzylpiperidine.
Detailed Experimental Protocol: Catalytic Asymmetric Hydrogenation

This protocol is adapted from a representative procedure for the iridium-catalyzed asymmetric hydrogenation of pyridinium salts.[4]

Materials:

  • 2-Benzyl-N-benzylpyridinium bromide (1.0 eq)

  • [{Ir(cod)Cl}₂] (1 mol%)

  • (R)-synphos (2.2 mol%)

  • Toluene/CH₂Cl₂ (1:1 mixture)

  • Hydrogen gas (high pressure)

  • High-pressure reactor

Procedure:

  • To a high-pressure reactor, add 2-benzyl-N-benzylpyridinium bromide, [{Ir(cod)Cl}₂], and (R)-synphos.

  • Under an inert atmosphere, add the toluene/CH₂Cl₂ solvent mixture.

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor to 600 psi with hydrogen.

  • Stir the reaction mixture at 28 °C for 24 hours.

  • After the reaction is complete, carefully vent the reactor and purge with an inert gas.

  • The reaction mixture can be concentrated and purified by column chromatography to yield the enantioenriched 2-benzylpiperidine.

Causality Behind Experimental Choices:

  • Pyridinium Salt: The quaternization of the pyridine nitrogen activates the ring towards reduction and prevents catalyst poisoning by the product piperidine.[4][5]

  • Iridium Catalyst: Iridium complexes are highly effective for the hydrogenation of challenging substrates like pyridines.[4][5]

  • Chiral Ligand (e.g., synphos): The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydrogenation to one face of the substrate, resulting in an enantiomeric excess of one stereoisomer.[5]

  • High Pressure: High hydrogen pressure is often necessary to achieve reasonable reaction rates for the hydrogenation of aromatic systems.

The Synthetic Hub: N-Boc-4-piperidone as a Versatile Intermediate

N-Boc-4-piperidone is a cornerstone building block in piperidine chemistry. The Boc protecting group allows for a wide range of subsequent reactions at the nitrogen atom after deprotection, while the ketone functionality provides a handle for diverse synthetic transformations.

Comparative Analysis: Synthesis of N-Boc-4-piperidone
ParameterMethod 1: Direct Boc ProtectionMethod 2: From 4-Hydroxypiperidine
Starting Material 4-Piperidone monohydrate hydrochloride4-Piperidone hydrochloride hydrate
Key Reagents Di-tert-butyl dicarbonate (Boc₂O), Triethylamine, DMAPSodium borohydride, Di-tert-butyl dicarbonate, Potassium carbonate
Overall Yield Quantitative[6]High (yield for Boc protection step not explicitly stated, but overall process is high yielding)[7]
Reaction Conditions Ambient temperature[6]Reduction followed by reflux[7]
Key Advantages Direct, one-step protection.[6]Utilizes a common and inexpensive starting material.
Key Disadvantages Requires careful control of stoichiometry.Multi-step process involving reduction and then protection.[7]
Experimental Workflow & Rationale

The choice here often depends on the available starting materials and the desired scale of the reaction. The direct protection is often preferred for its simplicity.

G cluster_0 Method 1: Direct Boc Protection cluster_1 Method 2: From 4-Hydroxypiperidine start1 4-Piperidone monohydrate hydrochloride proc1 Boc₂O, Et₃N, DMAP Methanol, 20h start1->proc1 Single step end1 N-Boc-4-piperidone proc1->end1 Quantitative yield start2 4-Piperidone hydrochloride hydrate proc2a 1. NH₃(aq) 2. Toluene extraction start2->proc2a inter2a 4-Piperidone proc2a->inter2a proc2b NaBH₄, Methanol inter2a->proc2b Reduction inter2b 4-Hydroxypiperidine proc2b->inter2b proc2c Boc₂O, K₂CO₃ Methanol, reflux inter2b->proc2c Boc Protection end2 N-Boc-4-hydroxypiperidine proc2c->end2

Synthetic workflows for N-Boc-4-piperidone and a related intermediate.
Detailed Experimental Protocol: Direct Boc Protection of 4-Piperidone

This protocol is based on a literature procedure.[6]

Materials:

  • 4-Piperidone monohydrate hydrochloride (1.0 eq)

  • Methanol

  • Triethylamine (1.45 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.28 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic)

  • Dichloromethane

  • 2M HCl, saturated Na₂CO₃, and saturated NaCl solutions

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride in methanol, add triethylamine and stir for 5 minutes.

  • Add Boc₂O in portions over 5 minutes, followed by a catalytic amount of DMAP.

  • Stir the solution at ambient temperature for 20 hours.

  • Remove the methanol under reduced pressure.

  • Dissolve the crude residue in dichloromethane and wash sequentially with 2M HCl, saturated Na₂CO₃, and saturated NaCl.

  • Dry the organic phase over Na₂SO₄, filter, and evaporate to dryness to yield N-Boc-4-piperidone as a white solid.

Causality Behind Experimental Choices:

  • Triethylamine: This base neutralizes the hydrochloride salt of the starting material, liberating the free amine for reaction with Boc₂O.

  • Boc₂O: This is the standard reagent for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto an amine.

  • DMAP: DMAP is a highly effective acylation catalyst that accelerates the reaction between the amine and Boc₂O.

The Pharmaceutical Workhorse: Piperidine-4-carboxylic Acid and Its Derivatives

Piperidine-4-carboxylic acid is a crucial building block, particularly in the synthesis of analgesics and other CNS-active agents. The carboxylic acid functionality provides a versatile handle for amide bond formation and other transformations.

Comparative Analysis: Synthesis of N-Boc-piperidine-4-carboxylic acid
ParameterMethod 1: Boc Protection in Aqueous BicarbonateMethod 2: Pd-Catalyzed Boc Protection
Starting Material 4-Piperidinecarboxylic acid4-Piperidinecarboxylic acid
Key Reagents Di-tert-butyl dicarbonate, Na₂CO₃/NaHCO₃ bufferDi-tert-butyl dicarbonate, Sodium tert-butoxide, BrettPhos-Pd-G3 catalyst
Reaction Conditions 30 °C water bath, 22 hours[2]100 °C, 1 hour[2]
Key Advantages Mild, aqueous conditions.[2]Rapid reaction time.[2]
Key Disadvantages Long reaction time.[2]Requires a specialized palladium catalyst and anhydrous/anaerobic conditions.[2]
Experimental Workflow & Rationale

The choice between these methods often comes down to a trade-off between reaction time and the need for specialized reagents and conditions. The aqueous bicarbonate method is often favored for its simplicity and mildness, despite the longer reaction time.

G cluster_0 Method 1: Aqueous Bicarbonate cluster_1 Method 2: Pd-Catalyzed start1 4-Piperidinecarboxylic acid proc1 Boc₂O, Na₂CO₃/NaHCO₃ buffer 30 °C, 22h start1->proc1 Mild, aqueous end1 N-Boc-piperidine-4-carboxylic acid proc1->end1 Long reaction time start2 4-Piperidinecarboxylic acid proc2 Boc₂O, NaOtBu BrettPhos-Pd-G3 100 °C, 1h start2->proc2 Rapid, anhydrous end2 N-Boc-piperidine-4-carboxylic acid proc2->end2 Requires catalyst

Synthetic workflows for N-Boc-piperidine-4-carboxylic acid.
Detailed Experimental Protocol: Boc Protection in Aqueous Bicarbonate

This protocol is adapted from a literature procedure.[2]

Materials:

  • 4-Piperidinecarboxylic acid (1.0 eq)

  • Sodium carbonate/sodium bicarbonate buffer solution

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Ethyl ether

  • 3 M HCl solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked flask equipped with a stirrer, dissolve 4-piperidinecarboxylic acid in the sodium carbonate/sodium bicarbonate buffer solution under an ice bath.

  • Dropwise add di-tert-butyl dicarbonate while stirring.

  • Maintain the reaction at 30 °C in a water bath for 22 hours.

  • Extract the reaction mixture with ethyl ether to remove unreacted Boc₂O.

  • Adjust the pH of the aqueous phase to 2-3 with 3 M HCl.

  • Extract the aqueous phase with ethyl acetate.

  • Dry the combined organic layers with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-Boc-piperidine-4-carboxylic acid.

Causality Behind Experimental Choices:

  • Bicarbonate Buffer: This maintains a basic pH, which is necessary for the nucleophilic amine to react with Boc₂O, while also keeping the carboxylic acid deprotonated and in the aqueous phase.

  • Acidification: After the reaction, acidification protonates the carboxylic acid, making it soluble in an organic solvent for extraction.

Conclusion: Strategic Selection for Synthetic Success

The synthesis of functionalized piperidines is a mature field, yet the strategic selection of the optimal building block and synthetic route remains a critical decision in any drug discovery program. This guide has provided a comparative framework for evaluating different approaches to key piperidine intermediates. By understanding the underlying principles and practical considerations of each method, researchers can make informed decisions that accelerate the synthesis of novel and impactful therapeutic agents. The continued development of catalytic and stereoselective methodologies will undoubtedly further expand the synthetic chemist's toolkit, enabling the construction of ever more complex and potent piperidine-containing molecules.

References

The Stereochemical Advantage: A Comparative Guide to the Bioactivity of Compounds Derived from (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Chiral scaffolds, which are molecules that are non-superimposable on their mirror images, serve as foundational building blocks for a vast array of therapeutics. Among these, the piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure found in numerous FDA-approved drugs.[1][2] This guide provides an in-depth technical comparison of the bioactivity of compounds synthesized using the chiral building block, (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate . We will explore how the specific (R)-configuration of this versatile synthon dictates the potency and selectivity of resulting bioactive molecules, with a particular focus on its application in the synthesis of kinase inhibitors and G protein-coupled receptor (GPCR) modulators. Through a detailed examination of experimental data and methodologies, we will illuminate the profound impact of stereochemistry on pharmacological outcomes.

The Significance of the (R)-Piperidine-3-yl-methyl Scaffold

The this compound scaffold provides a unique combination of structural features that make it an invaluable tool in medicinal chemistry. The piperidine ring offers a conformationally flexible yet stable core that can be readily functionalized.[3] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen allows for controlled reactions at other positions before its facile removal under acidic conditions.[4] Crucially, the chiral center at the 3-position, with the bromomethyl group in the (R)-configuration, provides a specific spatial orientation for substituents. This stereochemical control is paramount, as biological targets such as enzymes and receptors are themselves chiral and often exhibit stereoselective binding with their ligands.[4]

The (R)-piperidine-3-yl-methyl moiety derived from this starting material has been incorporated into numerous potent and selective therapeutic agents. This guide will focus on two prominent examples: Bruton's tyrosine kinase (BTK) inhibitors, exemplified by the blockbuster drug Ibrutinib, and C-C chemokine receptor 2 (CCR2) antagonists, a promising class of anti-inflammatory agents.

Comparative Bioactivity Analysis: The Decisive Role of the (R)-Enantiomer

The importance of the (R)-configuration at the 3-position of the piperidine ring is not merely a matter of synthetic convenience; it is a fundamental driver of biological activity. While direct head-to-head comparisons of (R) and (S) enantiomers for all derivatives are not always published, the overwhelming preference for the (R)-enantiomer in the development of highly potent drugs speaks volumes. For instance, the synthesis of the highly successful BTK inhibitor Ibrutinib specifically utilizes an (R)-piperidine derivative.[5][6]

Case Study 1: Bruton's Tyrosine Kinase (BTK) Inhibitors

BTK is a crucial enzyme in the B-cell receptor signaling pathway, making it a key target for the treatment of B-cell malignancies and autoimmune diseases.[7] Ibrutinib, a potent and irreversible BTK inhibitor, features a central pyrazolopyrimidine core attached to an (R)-piperidine-3-yl group.[8]

The synthesis of Ibrutinib and its analogs often starts from a chiral precursor that ultimately provides the (R)-piperidine-3-yl moiety. This stereochemistry is critical for positioning the acrylamide "warhead" of Ibrutinib to form a covalent bond with Cysteine-481 in the active site of BTK.[7]

Table 1: Comparative Bioactivity of BTK Inhibitors with Varying Scaffolds

CompoundTargetIC50 (nM)Key Structural Feature
Ibrutinib BTK0.5(R)-piperidine-3-yl
AcalabrutinibBTK3Chiral pyrrolidinone
ZanubrutinibBTK<1(R)-piperidine-3-yl
SpebrutinibBTK1.8Chiral piperidine

This table presents a selection of BTK inhibitors to illustrate the potency achieved with chiral piperidine-containing structures. Note that direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

Case Study 2: C-C Chemokine Receptor 2 (CCR2) Antagonists

CCR2 is a GPCR that plays a pivotal role in the recruitment of monocytes to sites of inflammation.[11] Antagonists of CCR2 are being investigated for the treatment of various inflammatory and autoimmune diseases. Several potent CCR2 antagonists incorporate a substituted (R)-piperidine-3-yl-methyl moiety.

In the development of a series of piperidine-based CCR2 antagonists, it was demonstrated that the stereochemistry at the 3-position of the piperidine ring significantly influences binding affinity. For a series of aminocyclopentane carboxamide-based CCR2 antagonists, the derivative with the (3R,4S)-4-aryl-3-methylpiperidine stereochemistry was found to be the most potent.[12] This highlights the importance of the specific spatial arrangement of substituents on the piperidine ring for optimal interaction with the receptor's binding pocket.

Experimental Protocols

To provide a practical understanding of how the bioactivity of these compounds is assessed, this section details the key experimental methodologies.

Synthesis of a Representative (R)-piperidine-3-yl-methyl Substituted BTK Inhibitor

The following is a generalized synthetic scheme for the preparation of an Ibrutinib analog, starting from this compound.

Workflow for the Synthesis of a BTK Inhibitor Analog

Synthesis_Workflow A (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate C N-Alkylation (SN2 Reaction) A->C B Pyrazolopyrimidine Core B->C D Boc-protected Intermediate C->D Formation of C-N bond E Boc Deprotection (e.g., TFA/DCM) D->E F (R)-Piperidin-3-ylmethyl Intermediate E->F H Acylation F->H G Acryloyl Chloride G->H I Final BTK Inhibitor Analog H->I Formation of Amide bond

A generalized synthetic workflow for a BTK inhibitor analog.

Step-by-Step Protocol:

  • N-Alkylation: To a solution of the desired pyrazolopyrimidine core in a suitable solvent (e.g., DMF), add a base (e.g., Cs₂CO₃) and this compound. Heat the reaction mixture to facilitate the SN2 reaction. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection: Dissolve the Boc-protected intermediate in a solvent such as dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature until the deprotection is complete (monitored by LC-MS).

  • Acylation: Neutralize the reaction mixture and dissolve the resulting (R)-piperidin-3-ylmethyl intermediate in a suitable solvent (e.g., DCM) with a base (e.g., triethylamine). Cool the solution and add acryloyl chloride dropwise.

  • Final Purification: After the reaction is complete, wash the reaction mixture with aqueous solutions to remove impurities. Purify the final product by column chromatography or recrystallization to yield the pure BTK inhibitor analog.

Bioactivity Assessment: In Vitro Kinase Inhibition Assay

The potency of synthesized BTK inhibitors is determined using in vitro kinase assays.

Workflow for a Kinase Inhibition Assay

Kinase_Assay_Workflow A Recombinant BTK Enzyme E Incubation A->E B Test Compound (e.g., BTK Inhibitor Analog) B->E C Substrate (e.g., Poly-Glu,Tyr) C->E D ATP D->E F Detection of Phosphorylation E->F Kinase Reaction G Data Analysis (IC50 determination) F->G

A typical workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Assay Preparation: Prepare a reaction buffer containing recombinant BTK enzyme, a suitable substrate (e.g., a synthetic peptide), and MgCl₂.

  • Compound Addition: Add serial dilutions of the test compound (synthesized BTK inhibitor) to the wells of a microplate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to the wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period to allow for the phosphorylation of the substrate.

  • Detection: Stop the reaction and detect the level of substrate phosphorylation. This can be done using various methods, such as radiometric assays (³²P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or ELISA-based assays.[13]

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.[14]

Bioactivity Assessment: GPCR Antagonist Radioligand Binding Assay

The affinity of synthesized CCR2 antagonists for their target receptor is commonly evaluated using radioligand binding assays.

Workflow for a Radioligand Binding Assay

Binding_Assay_Workflow A Cell Membranes (expressing CCR2) D Incubation A->D B Radiolabeled Ligand (e.g., [125I]-CCL2) B->D C Test Compound (CCR2 Antagonist) C->D E Separation of Bound and Free Radioligand D->E Binding Equilibrium F Quantification of Bound Radioactivity E->F G Data Analysis (Ki determination) F->G

A standard workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CCR2 receptor.

  • Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of a radiolabeled CCR2 ligand (e.g., [¹²⁵I]-CCL2), and varying concentrations of the unlabeled test compound (the synthesized CCR2 antagonist).[15]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Separation: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Wash the filters to remove non-specifically bound radioactivity and measure the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The data are then fitted to a one-site competition model to determine the IC50 value. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[16]

Conclusion: The Indispensable Role of Chirality

The evidence presented in this guide unequivocally demonstrates that the (R)-configuration of the tert-butyl 3-(bromomethyl)piperidine-1-carboxylate building block is a critical determinant of the high potency and selectivity of the resulting bioactive compounds. The specific stereochemistry of this synthon allows for precise and optimal interactions with the chiral binding sites of biological targets, such as the active site of BTK and the allosteric pockets of GPCRs. For researchers and drug development professionals, the selection of the appropriate chiral building block is not a trivial choice but a fundamental decision that can profoundly impact the success of a drug discovery program. As the demand for more potent and selective therapeutics continues to grow, the strategic use of chiral synthons like this compound will remain a cornerstone of innovative medicinal chemistry.

References

A Senior Application Scientist's Guide to Chiral Piperidine Synthesis: A Cost-Benefit Analysis of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Substituted Piperidine Scaffold

In the landscape of modern drug discovery, the chiral 3-substituted piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutics and clinical candidates.[1][2] Its prevalence in molecules targeting a wide array of diseases, from cancer to neurological disorders, underscores its importance.[3][4] The specific three-dimensional arrangement of substituents on this ring is often critical for target engagement, dictating a molecule's efficacy, safety, and pharmacokinetic properties.[5][6] Consequently, the efficient and stereocontrolled synthesis of these motifs is a paramount challenge for medicinal and process chemists.

This guide provides a comprehensive cost-benefit analysis of a key chiral building block: (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate . We will dissect its utility as a ready-to-use electrophile and compare it against alternative synthetic strategies, offering researchers, scientists, and drug development professionals a clear framework for making informed decisions based on project goals, timelines, and budget.

Focus Reagent: this compound

This reagent is a versatile building block designed for the direct introduction of the (R)-3-(piperidinylmethyl) moiety. Its structure combines three key features that streamline synthesis:

  • Pre-defined Stereocenter: The (R)-chirality is already installed, obviating the need for asymmetric synthesis or chiral resolution at a later stage.

  • Orthogonal Protection: The Boc (tert-butoxycarbonyl) group protects the piperidine nitrogen, rendering the molecule stable, easy to handle, and soluble in common organic solvents. It can be cleanly removed under acidic conditions without affecting most other functional groups.

  • Reactive Handle: The primary bromide serves as an excellent leaving group for nucleophilic substitution (SN2) reactions, allowing for facile coupling with a wide range of nucleophiles (e.g., phenols, thiols, amines, and carbanions).

The primary value proposition of this reagent is speed and predictability. It allows research teams to rapidly generate a library of analogs for structure-activity relationship (SAR) studies, prioritizing discovery velocity over the upfront cost of the building block.

Representative Experimental Protocol: O-Alkylation of a Phenol

This protocol details a typical SN2 reaction, a common application for this building block.

Objective: To couple this compound with 4-nitrophenol.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous (0.1 M concentration relative to the limiting reagent)

  • Argon or Nitrogen gas supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-nitrophenol and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution. The use of a moderately strong base like K₂CO₃ is sufficient to deprotonate the phenol without causing side reactions with the carbamate.

  • Stir the resulting suspension at room temperature for 15 minutes to form the potassium phenoxide in situ.

  • Add a solution of this compound in anhydrous acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.

Causality and Self-Validation:

  • Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and promotes SN2 kinetics without interfering with the reaction.

  • Base Selection: K₂CO₃ is chosen for its balance of basicity and handling safety. Stronger bases could risk elimination or hydrolysis of the Boc group.

  • Inert Atmosphere: Prevents moisture from quenching the phenoxide and ensures reproducibility.

  • Monitoring: Regular reaction monitoring is a self-validating step, confirming the consumption of starting materials and the formation of the product, preventing over-running or premature workup.

Comparative Analysis of Synthetic Strategies

While using a pre-formed building block is efficient, it's not the only approach. The optimal strategy depends heavily on the scale, budget, and timeline of the project.

Alternative 1: De Novo Synthesis from a Chiral Pool Precursor

This strategy involves synthesizing the required building block in-house, typically starting from an inexpensive chiral precursor like (R)-nipecotic acid.

Workflow:

  • Boc Protection: The piperidine nitrogen of (R)-nipecotic acid is protected with Di-tert-butyl dicarbonate ((Boc)₂O).

  • Carboxylic Acid Reduction: The resulting N-Boc protected acid is reduced to the corresponding primary alcohol using a reducing agent like borane THF complex (BH₃·THF) or lithium aluminum hydride (LAH).

  • Hydroxyl Activation/Conversion: The primary alcohol is converted into a good leaving group. For the bromide, this is commonly achieved using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) (Appel reaction) or phosphorus tribromide (PBr₃).

Alternative 2: Asymmetric Synthesis Methods

For projects where the specific chiral building block is unavailable or for fundamental process development, modern asymmetric methods can be employed to construct the chiral piperidine ring from achiral starting materials.[7]

Examples:

  • Catalytic Asymmetric Hydrogenation: Rhodium or Iridium complexes with chiral ligands can be used for the enantioselective hydrogenation of substituted pyridine precursors.[8]

  • Chemo-enzymatic Dearomatization: This cutting-edge approach uses a combination of chemical reduction and a biocatalytic cascade involving enzymes like amine oxidases and ene-imine reductases to convert activated pyridines into stereo-defined piperidines.[1][2] These methods offer high enantioselectivity under mild conditions.[1]

Cost-Benefit Analysis: A Quantitative Comparison

ParameterStrategy A: Commercial Building Block Strategy B: In-House Synthesis from Chiral Pool Strategy C: Asymmetric Catalysis
Upfront Cost High (
$) - Reagent is a specialty chemical.
Low ($) - (R)-Nipecotic acid is relatively inexpensive.[9][10]Medium (
) - Ligands/catalysts can be expensive, but loadings are low.
Time to First Product Very Fast (1-2 days)Slow (1-2 weeks for multi-step synthesis)Very Slow (Months of development may be needed)
Number of Steps 1 (the coupling reaction)3-4 (Protection, reduction, activation, coupling)3+ (Precursor synthesis, asymmetric step, functionalization)
Overall Yield High (Typically >70% for the coupling step)Moderate (Overall yield is a product of multiple steps)Variable (Highly dependent on substrate and optimization)
Stereochemical Purity High (Guaranteed by supplier, >98% ee typical)High (Relies on the purity of the starting material)High (Often >95% ee, but requires significant optimization)
Scalability Limited by supplier availability and cost.High (Excellent for large-scale manufacturing)High (Once optimized, very efficient for large scale)
Required Expertise Standard organic synthesis skills.Standard organic synthesis skills.Specialized expertise in catalysis or biocatalysis required.
Ideal Use Case Early-stage discovery, SAR studies, rapid analog synthesis.Late-stage development, large-scale manufacturing, cost-of-goods focus.Process development, novel route discovery, large-scale manufacturing.

Decision-Making Framework

The choice of synthetic strategy is a critical decision. The following flowchart, rendered in DOT language, provides a logical framework to guide this choice.

G start Start: Need (R)-3-Substituted Piperidine Derivative q1 Is speed critical for initial SAR studies? start->q1 q2 Is this for large-scale manufacturing (>1 kg)? q1->q2 No res1 Use Commercial Building Block: This compound q1->res1 Yes q3 Is the exact building block commercially available? q2->q3 Yes res3 Develop De Novo Asymmetric Synthesis Route q2->res3 No (Process R&D Needed) q4 Do you have in-house catalysis/biocatalysis expertise? q3->q4 No res2 Perform In-House Synthesis from Chiral Pool Precursor q3->res2 Yes (Cost-driven) q4->res2 No (Default to robust synthesis) q4->res3 Yes

Decision framework for choosing a synthetic route.

Conclusion

This compound represents a powerful tool for accelerating drug discovery programs. Its primary benefit lies in providing rapid, reliable, and predictable access to chiral 3-substituted piperidines, making it the superior choice for medicinal chemists focused on generating novel chemical matter for biological screening.

However, its value is context-dependent. For large-scale synthesis where the final cost of goods is a critical driver, the upfront expense of this building block becomes prohibitive. In such scenarios, a de novo synthesis from an inexpensive chiral pool starting material like (R)-nipecotic acid is the more economically viable and scalable strategy. Finally, for organizations with deep expertise in modern synthetic methods, developing a catalytic asymmetric route can offer the most elegant and efficient long-term solution, though it requires a significant initial investment in research and development. By carefully weighing the trade-offs between speed, cost, scale, and in-house capabilities, research teams can select the most appropriate and cost-effective strategy to achieve their synthetic goals.

References

A Senior Application Scientist's Guide to Chiral HPLC Methodologies for (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical purity of drug intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[][2][3] The enantiomers of a chiral molecule can exhibit profoundly different pharmacological and toxicological profiles.[3] Consequently, robust and reliable analytical methods for separating enantiomers are critical. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a key chiral intermediate in the synthesis of various pharmaceutical agents.

The separation of enantiomers by HPLC is most commonly achieved through the use of chiral stationary phases (CSPs).[4] These phases create a chiral environment where the transient diastereomeric complexes formed with each enantiomer have different interaction energies, leading to differential retention times.[5] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for resolving a wide range of chiral compounds, including piperidine derivatives.[6][7]

Comparative Analysis of Chiral Stationary Phases

The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[4] For piperidine-based structures, polysaccharide-derived CSPs are often the first choice due to their proven success.[7] Below is a comparison of commonly employed CSPs for the separation of piperidine derivatives, with data synthesized from various application notes and research articles.

Chiral Stationary Phase (CSP)Selector ChemistryTypical Mobile PhaseKey AdvantagesConsiderations
Chiralpak® AD-H Amylose tris(3,5-dimethylphenylcarbamate)Normal Phase: Hexane/Isopropanol/Diethylamine[6]High success rate for a broad range of compounds, including piperidine derivatives.[6][7][8]Coated phase; certain solvents can damage the stationary phase.[9]
Chiralpak® IA Immobilized Amylose tris(3,5-dimethylphenylcarbamate)Normal, Reversed, and Polar Organic ModesBroader solvent compatibility than coated phases.[10] High resolution often achieved.[11]May exhibit different selectivity compared to its coated counterpart.
Lux® Cellulose-1 Cellulose tris(3,5-dimethylphenylcarbamate)Normal, Reversed, and Polar Organic ModesProvides alternative selectivity to amylose-based phases.[12][13] Robust and versatile.[10][14]Screening is necessary to determine the optimal cellulose-based phase.
Kromasil® CHI-DMB (S,S)-N-(3,5-Dinitrobenzoyl)diaminocyclohexaneNormal Phase: Hexane/Dioxane[15]Effective for piperidine-2,6-diones through hydrogen bonding and π-π interactions.[15]May have a more limited application range compared to polysaccharide phases.
The Causality Behind Methodological Choices

The choice of a normal-phase method, typically employing hexane with an alcohol modifier like isopropanol or ethanol, is deliberate for compounds like N-Boc-3-(bromomethyl)piperidine. The non-polar bulk of the molecule interacts well with the hexane, while the polar carbamate and potential hydrogen bonding sites can interact with the alcohol modifier and the chiral selector. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is crucial for basic analytes like piperidines. DEA acts as a competitor for highly active sites on the silica surface of the CSP, effectively minimizing peak tailing and improving peak shape.[7]

The selection of a polysaccharide-based CSP, such as Chiralpak® AD-H, is based on its helical polymer structure which forms chiral grooves. The enantiomers of the analyte fit differently into these grooves, leading to separation based on a combination of steric hindrance, hydrogen bonding, and dipole-dipole interactions.[12]

Recommended Experimental Protocol

This protocol outlines a robust starting point for the separation of (R)- and (S)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate.

1. Materials and Instrumentation:

  • HPLC system with UV detector

  • Chiralpak® AD-H column (250 x 4.6 mm, 5 µm) or equivalent

  • Racemic standard of Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Diethylamine (DEA)

  • Methanol (for sample dissolution)

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

3. Procedure:

  • Mobile Phase Preparation: Carefully measure and mix the n-hexane, isopropanol, and diethylamine in the specified ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.[6]

  • Sample Preparation: Prepare a 1 mg/mL solution of the racemic standard in methanol.

  • System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at the set flow rate for a minimum of 30 minutes, or until a stable baseline is achieved.[6]

  • Analysis: Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times. Subsequently, inject the sample solutions for analysis.

Note on Analytes Lacking a Strong Chromophore: For piperidine derivatives that lack a sufficient UV chromophore, pre-column derivatization can be a valuable strategy.[6] Derivatizing the analyte with an agent containing a chromophore, such as para-toluene sulfonyl chloride (PTSC), can significantly enhance UV detection and may also improve chiral recognition.[8]

Workflow for Chiral Method Development

The development of a chiral HPLC method is a systematic process. The following diagram illustrates a logical workflow from initial screening to method optimization.

Chiral_Method_Development cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Define Analyte Properties Screen_CSPs Screen Multiple CSPs (e.g., Amylose, Cellulose) Start->Screen_CSPs Selectivity is key Screen_Modes Screen Different Modes (NP, RP, Polar Organic) Screen_CSPs->Screen_Modes Broaden search Optimize_MP Optimize Mobile Phase (Solvent Ratio, Additives) Screen_Modes->Optimize_MP Promising separation found Optimize_Params Optimize Parameters (Flow Rate, Temperature) Optimize_MP->Optimize_Params Fine-tune resolution Validation Method Validation (ICH Guidelines) Optimize_Params->Validation Robustness check Final_Method Finalized Method Validation->Final_Method

Caption: A logical workflow for chiral HPLC method development.

Conclusion

The successful enantiomeric separation of this compound is readily achievable through a systematic approach to chiral HPLC method development. Polysaccharide-based CSPs, particularly Chiralpak® AD-H, under normal-phase conditions, represent a highly effective starting point. By understanding the principles of chiral recognition and carefully optimizing chromatographic parameters, researchers can develop robust and reliable methods to ensure the stereochemical purity of this critical pharmaceutical intermediate.

References

A Comparative Guide to the Efficacy of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate and Other Alkylating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the precise installation of molecular fragments is paramount. Alkylating agents are fundamental tools in this endeavor, enabling the covalent modification of nucleophilic sites within a target molecule. The choice of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, selectivity, and the overall success of a synthetic campaign. This guide provides an in-depth, objective comparison of the performance of (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate, a versatile building block, with other commonly employed alkylating agents. By examining the interplay of structural features, reactivity, and steric hindrance, supported by experimental data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

Introduction to Alkylating Agents: A Mechanistic Overview

Alkylating agents are a broad class of electrophilic compounds that transfer an alkyl group to a nucleophile.[1] The efficacy of these agents is largely governed by the nature of the alkyl group, the leaving group, and the reaction conditions. The most common mechanism for the alkylation of nucleophiles such as amines and phenols by primary alkyl halides is the SN2 (bimolecular nucleophilic substitution) reaction.[2][3] This concerted mechanism involves the backside attack of the nucleophile on the carbon atom bearing the leaving group, leading to an inversion of stereochemistry.[3] The rate of an SN2 reaction is sensitive to steric hindrance around the reaction center; bulkier substituents on the electrophile can significantly impede the approach of the nucleophile, thereby decreasing the reaction rate.[4][5][6]

Profile of this compound

This compound is a chiral piperidine derivative that has gained prominence as a valuable building block in the synthesis of complex pharmaceutical agents.[7] Its key structural features include:

  • A Primary Alkyl Bromide: This functional group is the reactive center for alkylation, participating in SN2 reactions.

  • A Chiral Center: The (R)-configuration at the 3-position of the piperidine ring allows for the introduction of stereochemistry into the target molecule.

  • A Boc-Protected Piperidine Ring: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the piperidine nitrogen, preventing its participation in the alkylation reaction and enhancing the solubility of the molecule in organic solvents. The bulky Boc group also contributes to the steric environment around the reactive bromomethyl group.

The piperidine scaffold itself is a privileged structure in medicinal chemistry, frequently found in bioactive molecules.[8] The ability to introduce this motif with stereochemical control makes this compound a particularly attractive reagent.

Efficacy Comparison: this compound vs. Simple Alkylating Agents

To objectively assess the efficacy of this compound, we will compare its performance in typical alkylation reactions against two archetypal primary alkyl halides: Methyl Iodide (CH₃I) and Ethyl Bromide (CH₃CH₂Br) . The comparison will focus on reactivity, steric effects, and practical considerations.

Reactivity and Steric Hindrance: A Theoretical Framework

The rate of an SN2 reaction is fundamentally influenced by the steric bulk around the electrophilic carbon.[4][6]

  • Methyl Iodide: As the least sterically hindered primary alkyl halide, methyl iodide is expected to exhibit the highest reactivity in SN2 reactions. The small hydrogen atoms offer minimal obstruction to the incoming nucleophile.

  • Ethyl Bromide: The presence of a methyl group adjacent to the reactive methylene group introduces a moderate level of steric hindrance compared to methyl iodide, leading to a slower reaction rate.

  • This compound: This molecule presents the most significant steric challenge of the three. The bulky piperidine ring, further encumbered by the large Boc protecting group, creates a sterically congested environment around the bromomethyl group. This is expected to result in a significantly lower reaction rate compared to both methyl iodide and ethyl bromide.

The following diagram illustrates the increasing steric hindrance from methyl iodide to the piperidine derivative.

G cluster_0 Increasing Steric Hindrance and Decreasing Reactivity in SN2 Reactions Methyl Iodide CH₃I (Minimal Hindrance) Ethyl Bromide CH₃CH₂Br (Moderate Hindrance) Methyl Iodide->Ethyl Bromide More Hindered Piperidine Derivative (R)-Boc-Piperidinyl-CH₂Br (High Hindrance) Ethyl Bromide->Piperidine Derivative Significantly More Hindered

Caption: Increasing steric hindrance from simple to complex alkylating agents.

Experimental Data and Performance Comparison

The following table summarizes the expected relative reactivity and provides representative experimental conditions for the N-alkylation of a model amine, aniline, and the O-alkylation of a model phenol.

Alkylating AgentRelative Reactivity (Predicted)Typical N-Alkylation Conditions (Aniline)Typical O-Alkylation Conditions (Phenol)
Methyl Iodide HighestK₂CO₃, Acetone, RT, 2-4 hK₂CO₃, Acetone, RT, 2-4 h
Ethyl Bromide MediumK₂CO₃, DMF, 60 °C, 8-12 hK₂CO₃, DMF, 60 °C, 8-12 h
This compound LowestNaH, DMF, 80-100 °C, 12-24 h or Cs₂CO₃, DMF, 100 °C, 12-24 hCs₂CO₃, DMF, 100 °C, 12-24 h

Note: The reaction conditions are illustrative and may vary depending on the specific substrate.

The data in the table highlights a clear trend: as the steric bulk of the alkylating agent increases, more forcing reaction conditions (stronger base, higher temperature, longer reaction time) are required to achieve a comparable outcome. The significantly higher temperatures and stronger bases needed for the piperidine derivative underscore its lower intrinsic reactivity due to steric hindrance.

Experimental Protocols

To provide a practical framework for comparison, detailed step-by-step methodologies for the N-alkylation of aniline with this compound and methyl iodide are provided below.

Protocol for N-Alkylation of Aniline with this compound

G cluster_workflow N-Alkylation Protocol start Start prep Prepare Reaction Vessel (N₂ atmosphere) start->prep end End add_reagents Add Aniline, Piperidine Derivative, and DMF prep->add_reagents add_base Add Cs₂CO₃ add_reagents->add_base heat Heat to 100 °C (Monitor by TLC) add_base->heat workup Aqueous Workup (Water, EtOAc) heat->workup purify Purify by Column Chromatography workup->purify purify->end

Caption: Experimental workflow for N-alkylation with the piperidine derivative.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add aniline (1.0 eq.), this compound (1.2 eq.), and anhydrous N,N-dimethylformamide (DMF).

  • Add cesium carbonate (Cs₂CO₃, 2.0 eq.) to the stirred solution.

  • Heat the reaction mixture to 100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated aniline.

Protocol for N-Alkylation of Aniline with Methyl Iodide

Procedure:

  • To a round-bottom flask, add aniline (1.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetone.

  • Add methyl iodide (1.5 eq.) to the stirred suspension at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-methylated aniline.

Causality and Experimental Choices

The choice of stronger bases like cesium carbonate or sodium hydride for the alkylation with the piperidine derivative is necessitated by the lower reactivity of the electrophile. These bases are more effective at deprotonating the amine or phenol nucleophile, thereby increasing its nucleophilicity to overcome the higher activation energy barrier imposed by steric hindrance. The use of a high-boiling polar aprotic solvent like DMF is also crucial for reactions requiring elevated temperatures. In contrast, the high reactivity of methyl iodide allows for the use of a weaker base like potassium carbonate and a lower-boiling solvent like acetone at room temperature.

Conclusion: A Balance of Reactivity and Structural Complexity

This comparative guide demonstrates that while this compound is a less reactive alkylating agent than simpler primary alkyl halides like methyl iodide and ethyl bromide due to significant steric hindrance, it offers the invaluable advantage of introducing a chiral, Boc-protected piperidine moiety. This trade-off between reactivity and the ability to install complex, pharmaceutically relevant scaffolds is a central theme in modern organic synthesis.

For simple alkylations where only the addition of a small alkyl group is required, highly reactive and less hindered agents like methyl iodide are the preferred choice due to milder reaction conditions and faster reaction times. However, when the synthetic goal is the incorporation of a complex, stereochemically defined fragment like the (R)-3-methylpiperidine unit, the use of a more elaborate and sterically hindered reagent such as this compound is not only justified but essential. The higher temperatures and stronger bases required for its use are a necessary consequence of its structural complexity and the value it brings to the target molecule. Researchers must therefore weigh the desired structural outcome against the required reaction conditions when selecting an alkylating agent for their specific application.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The compound (R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate is a valuable building block in organic synthesis, but its chemical nature as a brominated, potentially alkylating agent necessitates a rigorous and well-understood safety protocol. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to handle this reagent with confidence and care, ensuring both personal safety and the integrity of your research.

Foundational Safety: Hazard Assessment

Before any handling, a thorough understanding of the specific risks is paramount. This compound is classified with the following hazards:

  • Harmful if swallowed (H302).[1][2]

  • Harmful if inhaled (H332).[2]

  • Causes skin irritation (H315).[2][3]

  • Causes serious eye irritation (H319).[2][3]

  • May cause respiratory irritation (H335).[2][3]

The presence of a bromomethyl group suggests potential alkylating properties, which warrants treating the compound with a high degree of caution to minimize exposure. As a halogenated hydrocarbon, it also requires specific waste disposal procedures.[4][5]

The First Line of Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is the final, critical barrier between you and a potential hazard. It must be used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: All manipulations of this compound, including weighing, dissolution, and addition to a reaction mixture, must be performed within a properly functioning and certified chemical fume hood.[4][6][7] This is the primary method to mitigate the risk of inhalation.[4]

  • Administrative Controls: Adherence to your institution's established Standard Operating Procedures (SOPs) and a comprehensive Chemical Hygiene Plan is mandatory. Never work alone when handling hazardous materials, and ensure you are familiar with the location and operation of all safety equipment, including emergency eyewashes and safety showers.

The Essential Barrier: Core PPE Requirements

The minimum PPE for any work in a laboratory includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[8] However, for handling this compound, a more specific and stringent selection is required.

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes and vapors.

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all laboratory activities.[8][9]

  • Recommended for Liquid Handling: When handling solutions of this compound, chemical splash goggles should be worn, as safety glasses do not provide adequate protection against splashes.[8]

  • High-Risk Operations: For procedures involving larger volumes (>1 L), risk of splashing, or highly exothermic reactions, a full face shield must be worn in addition to safety goggles.[8][9]

Hand Protection

No single glove material protects against all chemicals.[10] For this compound, careful selection is key.

  • Primary Glove: Disposable nitrile gloves are the standard for providing a good barrier against incidental chemical contact.[5][8] They must be inspected for any signs of degradation or puncture before each use.[9]

  • The Rationale for Double-Gloving: Due to the brominated nature of the compound, we recommend wearing two pairs of nitrile gloves ("double-gloving"). This practice significantly increases protection time and provides a critical safety buffer. If the outer glove is contaminated, it can be carefully removed, leaving the inner glove to protect you while you exit the contaminated area to re-glove.

  • Immediate Disposal: Nitrile gloves are for incidental exposure only.[8] Upon any known contact with the chemical, remove and discard the gloves immediately, then wash your hands thoroughly before donning new gloves.[8]

Body Protection

Your lab coat is more than a uniform; it is a removable barrier that protects your skin and personal clothing.

  • Standard Use: A clean, fully buttoned laboratory coat is the minimum requirement.[8]

  • Enhanced Protection: When working with significant quantities or in situations with a high splash potential, consider supplementing your lab coat with a chemical-resistant apron made of a material like neoprene or PVC.[10] Contaminated lab coats should be professionally laundered and not taken home.[11]

Respiratory Protection

As stated, all work should be conducted in a fume hood to prevent inhalation.[4] Respiratory protection should not be necessary under normal operating conditions. However, in the event of a large spill or a failure of engineering controls, respiratory protection would be required. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[9]

PPE Selection Matrix for Key Operations

Task/Operation Eye/Face Protection Hand Protection Body Protection Notes
Weighing Solid Safety Glasses with side shieldsDouble Nitrile GlovesLab CoatPerform in a fume hood or ventilated balance enclosure to avoid inhaling dust.
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesLab CoatPotential for splashing is increased.
Running Reaction Chemical Splash GogglesDouble Nitrile GlovesLab CoatMonitor reaction for any signs of exotherm or pressure buildup.
Large Scale (>1L) / High Splash Risk Face Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatEnhanced protection is prudent when risk is elevated.
Waste Disposal Chemical Splash GogglesDouble Nitrile GlovesLab CoatHandle waste containers with the same care as the parent chemical.

Procedural Guidance: A Step-by-Step Approach

Donning (Putting On) PPE

The order in which you put on your PPE is important to prevent cross-contamination.

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Eye Protection: Put on your safety goggles or glasses.

  • Gloves: Put on your first pair of nitrile gloves, then your second pair over the first, ensuring the cuffs of the gloves go over the cuffs of your lab coat sleeves.

Safe Handling Workflow

The following workflow illustrates the critical steps for safely handling the compound within a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Execution Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Hazard Review (Consult SDS) B 2. Assemble Materials (Glassware, Reagents) A->B C 3. Don Full PPE (Coat, Goggles, Double Gloves) B->C D 4. Perform Chemical Handling (Weighing, Dissolving, Reaction) C->D Enter Fume Hood E 5. Monitor Reaction D->E F 6. Prepare for Work-up/Quenching E->F G 7. Segregate Waste (Halogenated Organics) F->G Complete Reaction H 8. Decontaminate Surfaces G->H I 9. Doff PPE Correctly H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for handling this compound.

Doffing (Taking Off) PPE

Removing PPE correctly is crucial to avoid contaminating yourself.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with your bare hands. Dispose of them in the appropriate solid waste container.

  • Lab Coat: Unbutton and remove your lab coat by folding it inward on itself. Hang it in its designated location or place it in the laundry receptacle.

  • Eye Protection: Remove your goggles or face shield.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Spill and Disposal Plans

In Case of a Spill:

  • Evacuate the immediate area and alert your colleagues and supervisor.

  • If the spill is large, contact your institution's environmental health and safety (EHS) office immediately.

  • For small spills within a fume hood, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[6] Sweep up the material and place it in a sealed, labeled container for hazardous waste disposal.

Waste Disposal: As a brominated organic compound, all waste containing this compound, including contaminated solids and solutions, must be disposed of in a designated "Halogenated Organic Waste" container.[4][12] Do not pour any amount down the drain or mix it with non-halogenated waste streams.[4][5] Ensure all waste containers are clearly labeled, tightly sealed, and stored in a well-ventilated area.[6]

By integrating these expert protocols into your daily work, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(R)-Tert-butyl 3-(bromomethyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.